Dodecylphosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMUEEINWGBIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063715 | |
| Record name | Dodecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5137-70-2 | |
| Record name | Dodecylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-dodecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecylphosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction with Alkyl Halides:
This method involves the nucleophilic reaction of phosphorous acid with an alkyl halide, such as 1-bromododecane or 1-iodododecane. The mechanism consists of the nucleophilic attack of the phosphorous acid on the electrophilic carbon of the alkyl halide, followed by a rearrangement to yield the final alkylphosphonic acid. This approach provides a straightforward conversion of a long-chain alkyl halide directly to the corresponding phosphonic acid.
Free Radical Addition to Alkenes:
An alternative direct method is the free-radical addition of phosphorous acid across the double bond of an alkene, such as 1-dodecene. This reaction is typically initiated by a radical initiator, such as an organic peroxide or azo compound, or by UV irradiation. rsc.org The process, often referred to as hydrophosphonylation, involves the formation of a phosphonyl radical which then adds to the alkene. This method is particularly notable for its regioselectivity, which is a key consideration in the synthesis. For terminal alkenes like 1-dodecene, the addition follows an anti-Markovnikov pattern, resulting in the phosphorus atom bonding to the terminal carbon atom. nih.gov
The reaction can be carried out under various conditions, including solvent-free systems or in the presence of solvents like acetic acid. rsc.org The reaction temperature and pressure can be controlled to optimize the yield and minimize the formation of by-products.
| Parameter | Reaction with Alkyl Halide (e.g., 1-Bromododecane) | Free-Radical Addition to Alkene (e.g., 1-Dodecene) |
|---|---|---|
| Substrate | 1-Bromododecane or 1-Iodododecane | 1-Dodecene |
| Mechanism | Nucleophilic Substitution / Rearrangement | Free-Radical Addition (Hydrophosphonylation) |
| Typical Initiator/Catalyst | Typically heat-promoted | Organic Peroxides (e.g., dibenzoyl peroxide), Azo compounds (e.g., AIBN), or UV light rsc.org |
| Solvent | Often performed neat or in a high-boiling solvent | Can be solvent-free or in solvents like acetic acid rsc.org |
| Regioselectivity | Substitution occurs at the C1 position | Anti-Markovnikov addition; phosphorus adds to C1 |
| Key Advantage | Direct conversion from common alkyl halides | Atom-economical addition reaction |
Advanced Characterization and Spectroscopic Analysis of Dodecylphosphonic Acid and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides insight into the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P).
In the ¹H NMR spectrum of dodecylphosphonic acid, distinct signals corresponding to the protons of the long alkyl chain and the acidic protons of the phosphonic acid group are expected. The protons of the terminal methyl (CH₃) group typically appear as a triplet at the most upfield region, generally between 0.8 and 1.0 ppm. The methylene (B1212753) (CH₂) groups of the dodecyl chain produce a complex series of overlapping multiplets in the range of approximately 1.2 to 1.8 ppm. The methylene group adjacent to the phosphorus atom (α-CH₂) is deshielded and would appear further downfield. The acidic protons of the P(O)(OH)₂ group are exchangeable and their chemical shift is highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, a broad signal attributable to these hydroxyl groups may be observed.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (Terminal) | ~ 0.8 - 1.0 |
| -(CH₂)₁₀- (Bulk Methylene) | ~ 1.2 - 1.6 |
| -CH₂-P (Alpha Methylene) | ~ 1.6 - 2.0 |
The ¹³C NMR spectrum provides information on each unique carbon atom in the this compound molecule. The spectrum would be characterized by signals corresponding to the twelve carbon atoms of the alkyl chain. The terminal methyl carbon is expected to resonate at the highest field, typically around 14 ppm. The internal methylene carbons of the chain would produce a cluster of signals between approximately 22 and 32 ppm. Due to the influence of the electronegative phosphorus atom, the carbon atom directly bonded to it (C1) is expected to be shifted downfield and show splitting due to coupling with the phosphorus nucleus.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C12 (Terminal CH₃) | ~ 14 |
| C2 - C11 (-(CH₂)₁₀-) | ~ 22 - 32 |
³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. This compound is expected to show a single resonance in its proton-decoupled ³¹P NMR spectrum. The chemical shift for alkylphosphonic acids typically falls within a characteristic range. For compounds with the structure CP(=O)(OH)₂, this range is generally between -5 and 25 ppm science-and-fun.de. The exact chemical shift is sensitive to factors such as solvent and pH; for instance, the deprotonation of the P-OH groups generally leads to a high-field (upfield) shift nih.gov. Studies on various phosphonates have reported signals in the range of 12 to 23 ppm lincoln.ac.nz.
Solid-state NMR (ssNMR) spectroscopy provides valuable information on the structure, conformation, and dynamics of molecules in the solid phase. For phosphonic acids, ³¹P ssNMR spectra can reveal details about the local geometric and electronic environment of the phosphorus atom tandfonline.com. Studies on related phosphonic acids have shown that the signals in the solid state are often broader and may be shifted compared to their solution-state counterparts. For instance, ³¹P Cross-Polarization Magic Angle Spinning (CP-MAS) NMR measurements on methylphosphonic and phenylphosphonic acids adsorbed on silica (B1680970) nanoparticles showed three distinct resonances that were shifted upfield relative to the crystalline forms. This indicates that different binding modes (e.g., monodentate, bidentate) to a surface can be distinguished. While specific data for this compound is limited, it is expected that its ssNMR spectrum would be sensitive to its crystalline packing and the hydrogen-bonding network of the phosphonic acid headgroups.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its alkyl chain and phosphonic acid moiety.
Key vibrational modes include the stretching of C-H, P=O, P-O, and O-H bonds. The long alkyl chain gives rise to strong, sharp absorption bands around 2917 cm⁻¹ and 2848 cm⁻¹, which are assigned to the asymmetric and symmetric stretching vibrations of the methylene (-CH₂) groups, respectively researchgate.net. The phosphoryl group (P=O) exhibits a strong stretching absorption, which has been observed at approximately 1458 cm⁻¹ for this compound on a titanium dioxide surface researchgate.net. The P-O single bond stretching vibrations are typically found in the region of 900-1100 cm⁻¹, with a peak reported at 1003 cm⁻¹ for this compound researchgate.net. A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching in the phosphonic acid group.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description | Reference |
|---|---|---|---|
| ~ 2917 | νas(CH₂) | Asymmetric C-H stretch of methylene groups | researchgate.net |
| ~ 2848 | νs(CH₂) | Symmetric C-H stretch of methylene groups | researchgate.net |
| 2500 - 3300 | ν(OH) | O-H stretch (hydrogen-bonded) | General |
| ~ 1458 | ν(P=O) | Phosphoryl P=O stretch | researchgate.net |
| ~ 1003 | ν(P-O) | P-O single bond stretch | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. For this compound, XPS is crucial for confirming its presence on a surface and for elucidating the chemical nature of its binding to a substrate.
An XPS survey scan of a DDPA-modified surface will show peaks for carbon (C 1s), oxygen (O 1s), and phosphorus (P 2p), confirming the presence of the monolayer nih.gov. High-resolution scans of these peaks provide detailed chemical state information. The P 2p peak for phosphonic acids typically appears at a binding energy of around 133-134 eV, characteristic of pentavalent phosphorus. The O 1s spectrum is particularly insightful for understanding the binding mechanism. It can often be deconvoluted into multiple components representing different oxygen environments, such as P=O, P-O-H, and P-O-M (where M is a substrate metal atom). The disappearance or reduction of the P-O-H component and the appearance of a P-O-M peak upon monolayer formation provides direct evidence of a covalent bond between the phosphonic acid headgroup and the surface oxide. Analysis of the relative areas of these oxygen peaks can help infer the binding mode (e.g., bidentate vs. tridentate).
Table 2: Typical XPS Binding Energies for this compound Monolayers
| Core Level | Binding Energy (eV) | Inferred Chemical State | Reference |
|---|---|---|---|
| P 2p | ~133.3 - 134.0 | Pentavalent Phosphorus (PO₄ environment) | |
| O 1s | ~531.4 | P=O | |
| O 1s | ~532.8 | P-OH | |
| O 1s | ~530.8 | P-O-Metal (e.g., P-O-Cu) | |
| C 1s | ~285.0 | Aliphatic C-C, C-H | nih.gov |
Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a synchrotron-based technique that provides information about the orientation and electronic structure of molecules on surfaces. The technique involves tuning the energy of incoming X-rays through the absorption edge of a core level (e.g., the carbon K-edge at ~285 eV) and measuring the absorption intensity. Transitions from a core level (e.g., C 1s) to unoccupied molecular orbitals (e.g., σ*) are highly dependent on the orientation of the molecule relative to the polarization of the X-ray beam.
For DDPA and other alkylphosphonic acid monolayers, angle-dependent NEXAFS is a powerful tool for determining the average tilt angle of the alkyl chains with respect to the surface normal acs.org. By measuring the intensity of the C 1s → σ(C-H) and C 1s → σ(C-C) resonances at different X-ray incidence angles, a quantitative analysis of molecular orientation can be performed. Studies on octadecylphosphonic acid, a longer-chain analog of DDPA, have used NEXAFS to determine chain tilt angles of approximately 37° on silicon oxide surfaces. This information is critical for understanding the packing density and quality of the self-assembled monolayer.
Microscopic and Morphological Characterization
The microscopic and morphological characterization of this compound, particularly when formed into self-assembled monolayers (SAMs) or used as a surface modifier for nanoparticles, provides critical insights into its structural organization and surface properties. Techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX), and Transmission Electron Microscopy (TEM) are instrumental in visualizing and analyzing these structures at the nanoscale.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that enables the characterization of surface topography at the nanoscale. It is particularly well-suited for studying self-assembled monolayers (SAMs) of molecules like this compound on various substrates.
AFM studies have been conducted on the formation of this compound (DPA) SAMs on mica. In-situ and ex-situ investigations have revealed the behavior of DPA in different solvent environments, such as ethanol (B145695) and tetrahydrofuran (B95107) (THF). A key finding from these studies is the measured thickness of the DPA monolayer. Cross-sectional analysis of AFM images at partial coverage showed a thickness of 0.7 nm for the DPA monolayer. oup.com This is in contrast to the 1.8 nm thickness measured for an octadecylphosphonic acid (OPA) monolayer, highlighting the influence of the alkyl chain length on the monolayer's vertical dimension. oup.com
The morphology of thin films grown on this compound SAMs has also been investigated. For instance, the growth of pentacene, an organic semiconductor, on a this compound (DDPA) coated substrate resulted in the formation of large, interdigitated dendritic crystals. nih.gov This indicates that the underlying DDPA SAM influences the nucleation and growth of the overlying material. The quality of the SAM, characterized by its structural order and surface homogeneity, plays a crucial role in the performance of organic thin-film transistor devices. nih.gov
Furthermore, AFM has been used to study the surface roughness of substrates coated with phosphonic acids. For example, aluminum surfaces reacted with decylphosphonic acid (a close analogue to this compound) and octadecylphosphonic acid exhibited a surface roughness of approximately 35 nm. osti.govosti.gov The formation of homogeneous SAMs on substrates like mica and silicon wafers has been confirmed through AFM imaging, which can distinguish between the methyl-terminated, hydrophobic phosphonic acid monolayer and the exposed hydrophilic substrate through friction force imaging. acs.orgsurfacesciencewestern.com
Table 1: AFM Characterization of this compound and Related Phosphonic Acid Monolayers
| Compound | Substrate | Measured Parameter | Value |
|---|---|---|---|
| This compound (DPA) | Mica | Monolayer Thickness | 0.7 nm oup.com |
| Octadecylphosphonic acid (OPA) | Mica | Monolayer Thickness | 1.8 nm oup.com |
| Decylphosphonic acid (DP) | Aluminum | Surface Roughness | ~35 nm osti.govosti.gov |
| Octadecylphosphonic acid (OPA) | Mica | Monolayer Thickness | ~1.8 nm acs.org |
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX)
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is a powerful combination for characterizing the morphology and elemental composition of materials. This technique is particularly useful for analyzing surfaces modified with this compound and its derivatives.
In a study involving zinc oxide (ZnO) nanoparticles modified with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid (a derivative of this compound), SEM was used to visualize the morphology of the nanoparticles. The SEM images revealed that both the unmodified and modified ZnO nanoparticles were composed of uniform oblong particles with diameters typically less than 200 nm. mdpi.com Importantly, the modification with the phosphonic acid did not visibly alter the morphology of the nanoparticles, though an increase in particle size was confirmed, suggesting the formation of a surface layer. mdpi.com
The accompanying EDX analysis was crucial in confirming the presence and uniform distribution of the phosphonic acid derivative on the nanoparticle surface. EDX elemental analysis of the modified ZnO nanoparticles detected the presence of zinc, oxygen, fluorine, and phosphorus atoms. mdpi.com In contrast, the unmodified ZnO sample only showed peaks for zinc and oxygen. mdpi.com Furthermore, EDX elemental mapping for fluorine indicated a homogenous distribution across the sample, confirming that the surface modification was uniform. mdpi.com
SEM-EDX has also been highlighted as a valuable tool for the general study of coatings, capable of providing both high-resolution images of the surface topography and semi-quantitative chemical analysis of the elements present. mdpi.commetalogic.be
Table 2: Elemental Composition of (1H,1H,2H,2H-perfluorododecyl)phosphonic Acid Modified ZnO Nanoparticles by EDX
| Sample | Elements Detected |
|---|---|
| Unmodified ZnO Nanoparticles | Zinc, Oxygen mdpi.com |
| Modified ZnO Nanoparticles | Zinc, Oxygen, Fluorine, Phosphorus mdpi.com |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is an essential technique for the high-resolution imaging of nanomaterials, providing detailed information about their size, shape, and internal structure. nanocomposix.com When this compound is used to functionalize nanoparticles, TEM can be employed to directly visualize the resulting core-shell structures and assess the uniformity of the coating.
Cryogenic TEM (cryo-TEM) is a particularly powerful variant of this technique as it allows for the visualization of nanoparticles in their native, hydrated state, thus avoiding artifacts that can be introduced during sample drying. aimspress.com This would be especially beneficial for studying this compound-stabilized micelles or nanoparticles in an aqueous environment, providing a more accurate representation of their size and morphology. aimspress.com
In the broader context of nanoparticle characterization, TEM is often used in conjunction with other techniques to provide a comprehensive understanding of the material. For example, TEM can be combined with AFM to give complementary information on the structure of functionalized nanoparticles. longdom.org It is also used to detect nanoparticles within biological systems, such as cells and tissues, to understand their uptake and biodistribution. nih.gov
Other Characterization Techniques
Beyond microscopic imaging, other techniques are vital for characterizing this compound and its derivatives in dispersion, providing information on particle size distribution, stability, and surface charge.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles in suspension. wikipedia.org DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles. researchgate.net From these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation. researchgate.net The hydrodynamic diameter includes the core particle size along with any surface layers and associated solvent molecules that move with the particle. nih.gov
DLS has been utilized to measure the particle size of ZnO nanoparticles before and after modification with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid. The results showed a significant increase in the hydrodynamic diameter after surface modification, which is consistent with the formation of a phosphonic acid layer on the nanoparticle surface. The specific values obtained in different solvents highlight the influence of the surrounding medium on the hydrodynamic size.
Table 3: Hydrodynamic Diameter of Unmodified and Modified ZnO Nanoparticles Measured by DLS
| Sample | Solvent | Hydrodynamic Diameter (nm) |
|---|---|---|
| Unmodified ZnO | Water | 217.4 ± 3.4 mdpi.com |
| Unmodified ZnO | THF | 231.5 ± 2.8 mdpi.com |
| ZnO modified with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | Water | 497.1 ± 1.5 mdpi.com |
| ZnO modified with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | THF | 398.2 ± 2.8 mdpi.com |
Zeta Potential Measurements
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. nih.gov A high absolute zeta potential (typically > ±30 mV) indicates good stability due to strong electrostatic repulsion between particles, which prevents aggregation. Conversely, a low zeta potential suggests a less stable system that is prone to flocculation. researchgate.net
Zeta potential measurements were performed on ZnO nanoparticles modified with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid to assess their stability. The modification with the negatively charged perfluorinated phosphonic acid imparted a significant negative charge to the dispersed nanoparticles. mdpi.com This resulted in a substantial increase in the absolute zeta potential value compared to the unmodified ZnO nanoparticles, indicating enhanced electrostatic stabilization. mdpi.com The negative charge leads to repulsion between the nanoparticles, which helps to prevent agglomeration. mdpi.com
The study also demonstrated that the zeta potential is dependent on the solvent used, suggesting that the interactions between the modified nanoparticles and the surrounding medium play a significant role in their stability. mdpi.com
Table 4: Zeta Potential of Unmodified and Modified ZnO Nanoparticles
| Sample | Solvent | Zeta Potential (mV) |
|---|---|---|
| Unmodified ZnO | Water | -11.97 ± 1.0 mdpi.com |
| Unmodified ZnO | THF | -11.48 ± 0.9 mdpi.com |
| ZnO modified with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | Water | -60.12 ± 2.1 mdpi.com |
| ZnO modified with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | THF | -89.12 ± 1.5 mdpi.com |
N₂ Physisorption
Nitrogen (N₂) physisorption is a standard technique for characterizing the specific surface area and pore size distribution of porous materials. The method relies on the physical adsorption of nitrogen gas onto a solid surface at cryogenic temperatures, typically at 77 K, the boiling point of nitrogen. By measuring the amount of nitrogen adsorbed over a range of partial pressures, an adsorption-desorption isotherm is generated. Analysis of this isotherm, commonly using the Brunauer-Emmett-Teller (BET) theory, allows for the determination of the specific surface area. Further analysis of the isotherm, particularly the desorption branch, using models like the Barrett-Joyner-Halenda (BJH) method, can provide information about the volume, size, and distribution of pores within the material.
While this compound in its bulk form is not a porous material, N₂ physisorption becomes a relevant and powerful characterization tool when it is used to functionalize porous materials or when its derivatives are used to create structured, porous frameworks. For instance, mesoporous silicas or metal oxides functionalized with phosphonic acid groups have been studied for applications such as selective adsorption. researchgate.net In such cases, N₂ physisorption is employed to assess how the surface modification with this compound or its derivatives affects the textural properties of the host material.
The analysis can reveal:
Changes in Specific Surface Area: A decrease in the BET surface area after functionalization can indicate that the this compound molecules have successfully been grafted onto the surface and into the pores of the material.
Pore Volume and Size Alterations: A reduction in pore volume and a shift in the pore size distribution can provide insights into the packing and arrangement of the this compound molecules within the porous network.
Surface Accessibility: The technique helps to understand how the surface modification might block or open up certain pores, which is crucial for applications in catalysis and separation.
Although direct N₂ physisorption data on pure this compound is not common due to its non-porous nature, the technique is indispensable for characterizing composite materials where this compound is a key component for surface modification.
Contact Angle Goniometry
Contact angle goniometry is a surface-sensitive technique used to measure the wettability of a solid surface by a liquid. The contact angle is the angle at which the liquid-vapor interface meets the solid surface. A high contact angle indicates poor wettability (a hydrophobic surface), while a low contact angle signifies good wettability (a hydrophilic surface). This technique is crucial for evaluating the quality and organization of self-assembled monolayers (SAMs) of this compound and its derivatives on various substrates.
The formation of a dense, well-ordered monolayer of this compound, with its long alkyl chains oriented away from the surface, results in a hydrophobic surface with a high water contact angle. Researchers have used this method to study the influence of factors like deposition time, solvent, and substrate on the quality of the resulting SAM.
Key Research Findings:
Effect of Deposition Time: The formation of a compact and well-ordered this compound layer is time-dependent. For instance, on a carbon steel surface, the water contact angle was observed to increase from 95° after 15 minutes to 118° after 24 hours, indicating that longer deposition times are necessary to achieve a more hydrophobic and well-formed layer. scispace.com
Substrate Influence: The nature of the substrate plays a significant role in the final wettability of the this compound-modified surface. Studies have reported high contact angles on various metals, suggesting the formation of superhydrophobic surfaces. scispace.com
Comparison with Derivatives: The hydrophobicity can be further tuned by using fluorinated derivatives of this compound. For example, a fluorophosphonic acid layer on carbon steel exhibited a high advancing contact angle of 129°. scispace.com On aluminum substrates, perfluorodecylphosphonic acid has been shown to produce surfaces with water contact angles exceeding 130°. osti.gov
The following table summarizes contact angle measurements for this compound and related compounds on different substrates.
| Compound | Substrate | Deposition Time | Advancing Contact Angle (°) | Receding Contact Angle (°) |
| This compound | Carbon Steel | 15 min | 95 | - |
| This compound | Carbon Steel | 24 h | 118 | - |
| Fluorophosphonic Acid | Carbon Steel | 24 h | 129 | 80 |
| This compound | Copper (before sonication) | 16 h | 129 ± 9 | 79 ± 4 |
| This compound | Copper (after sonication) | 16 h | 118 ± 1 | 55 ± 9 |
| Octadecylphosphonic Acid | Titanium Dioxide | - | 117.6 ± 2.5 | - |
| Perfluorodecylphosphonic Acid | Aluminum | - | >130 | - |
Electrochemical Studies
Electrochemical methods are powerful tools for investigating the properties of this compound monolayers, particularly their anti-corrosion performance and their ability to act as barrier layers on metal surfaces. Techniques such as Electrochemical Impedance Spectroscopy (EIS) and cyclic voltammetry (CV) are commonly employed.
Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique that provides information about the resistance and capacitance of an electrochemical system. When applied to a metal surface coated with a this compound SAM, EIS can be used to evaluate the quality and protective properties of the monolayer. A high impedance is indicative of a well-packed, defect-free layer that effectively blocks the transport of corrosive species to the metal surface. The Nyquist plot, a common representation of EIS data, can reveal information about the charge transfer resistance, which is a measure of the corrosion rate.
Cyclic Voltammetry (CV):
Cyclic voltammetry is used to study the electrochemical behavior of a substance over a range of potentials. For surfaces modified with this compound, CV can be used to assess the stability of the monolayer and its ability to prevent redox reactions from occurring at the underlying metal surface. A well-formed SAM will passivate the surface, leading to a significant reduction in the currents associated with the oxidation and reduction of the metal.
Key Research Findings:
Anti-Corrosion Behavior: Electrochemical studies have demonstrated the strong anti-corrosion properties of this compound films on copper surfaces. femto-st.fr
Layer Quality Assessment: EIS has been used to compare the quality of coatings on conductive substrates. An increase in the impedance semicircle in a Nyquist plot for a this compound-modified substrate compared to the bare substrate indicates the formation of a protective layer. utwente.nl
Stability of Modified Electrodes: CV can be used to test the stability of polymer films doped with dodecyl-containing surfactants, showing that such films can be mechanically and electrochemically stable.
The following table presents data from an electrochemical study on the anti-corrosion properties of this compound on a copper substrate.
| Surface | Corrosion Potential (Ecorr vs. Ag/AgCl) | Corrosion Current Density (icorr) |
| Bare Copper | -200 mV | 1.5 µA/cm² |
| DDPA/Copper (before sonication) | -150 mV | 30 nA/cm² |
| DDPA/Copper (after sonication) | -180 mV | 80 nA/cm² |
Analytical Ultracentrifugation (AUC)
Analytical ultracentrifugation is a powerful technique for studying the behavior of macromolecules and nanoparticles in solution. It allows for the determination of properties such as size, shape, molar mass, and association constants. The two main types of AUC experiments are sedimentation velocity and sedimentation equilibrium.
Sedimentation Velocity: In a sedimentation velocity experiment, a high centrifugal force is applied, causing the molecules or particles to sediment. By monitoring the rate of sedimentation, one can obtain information about the size and shape distribution of the species in the sample. This is particularly useful for assessing the homogeneity of a sample and studying self-association or hetero-association phenomena.
Sedimentation Equilibrium: In a sedimentation equilibrium experiment, a lower centrifugal force is used, and the system is allowed to reach a state where sedimentation is balanced by diffusion. The resulting concentration gradient at equilibrium provides information about the molar mass of the species present, irrespective of their shape.
For a surfactant like this compound, AUC is an ideal technique for studying its self-assembly into micelles in aqueous solutions. By performing sedimentation velocity experiments at different concentrations, one could:
Determine the Critical Micelle Concentration (CMC): A significant change in the sedimentation behavior would be expected at and above the CMC, as monomers begin to associate into larger, faster-sedimenting micelles.
Characterize Micelle Properties: The sedimentation coefficient of the micelles can be used to estimate their size and shape.
Study Polydispersity: The distribution of sedimentation coefficients can provide information on the size distribution and polydispersity of the micelles.
Fundamental Research on Interfacial Phenomena and Self Assembled Monolayers Sams
Adsorption Mechanisms of DDPA on Metal Oxide Surfaces
The adsorption of dodecylphosphonic acid onto metal oxide surfaces is a complex process governed by a combination of chemical and physical interactions. The stability and structure of the resulting self-assembled monolayer are highly dependent on the nature of these interactions, which can be broadly categorized into chemisorption and physisorption.
The initial interaction of DDPA molecules with a metal oxide surface can involve physisorption, which is characterized by weak, non-covalent van der Waals forces. researchgate.net This process is generally reversible and involves a low enthalpy of adsorption. However, the formation of a stable and robust SAM is primarily due to chemisorption, a process that involves the formation of strong, covalent or ionic bonds between the phosphonic acid headgroup and the metal oxide surface. researchgate.net
Chemisorption is a more specific interaction that results in a significant change in the electronic structure of the molecule and the surface. This process is typically irreversible and is characterized by a much higher enthalpy of adsorption compared to physisorption. For phosphonic acids on metal oxides, chemisorption is the dominant mechanism that leads to the formation of a well-ordered and densely packed monolayer.
The phosphonic acid [-PO(OH)₂] group is the anchor that facilitates the strong binding of DDPA to metal oxide surfaces. This interaction is significantly stronger than that of other common anchoring groups like carboxylic acids. nih.govacs.org The binding mechanism typically involves a condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface, resulting in the formation of stable P-O-Metal bonds and the elimination of water molecules.
The phosphonic acid headgroup can adopt several binding configurations with the metal oxide surface, namely monodentate, bidentate, and tridentate motifs. The specific binding mode is influenced by factors such as the nature of the metal oxide, surface crystallography, and the conditions of SAM formation.
Monodentate: In this configuration, one of the oxygen atoms of the phosphonic acid group forms a bond with a metal atom on the surface.
Bidentate: Here, two oxygen atoms from the phosphonic acid group bind to one or two metal atoms on the surface. This is a very common binding mode for phosphonic acids on surfaces like titanium dioxide (TiO₂) and indium tin oxide (ITO). nih.gov
Tridentate: In this mode, all three oxygen atoms of the deprotonated phosphonate (B1237965) group coordinate with the surface metal atoms.
The prevalence of a particular binding motif can be influenced by the steric hindrance of the alkyl chain and the density of available binding sites on the surface. For instance, on some surfaces, a transition from a tridentate to a bidentate binding motif has been observed as the surface coverage increases. Research on dialkyldithiophosphinic acids on gold has shown a mixture of bidentate and monodentate adsorbates. nih.gov
| Binding Motif | Description |
| Monodentate | One oxygen atom of the phosphonic acid group is bonded to the metal oxide surface. |
| Bidentate | Two oxygen atoms of the phosphonic acid group are bonded to the metal oxide surface. |
| Tridentate | Three oxygen atoms of the phosphonic acid group are bonded to the metal oxide surface. |
The dodecyl (C12) alkyl chain of DDPA plays a crucial role in the formation of a well-ordered and densely packed SAM. The van der Waals interactions between adjacent alkyl chains are a primary driving force for the self-assembly process. Longer alkyl chains generally lead to stronger intermolecular interactions, resulting in more crystalline and densely packed monolayers. nih.gov
Studies have shown that for short alkyl chains, the lower packing densities can lead to more disorganized, liquid-like films. nih.gov As the chain length increases, the van der Waals forces become more significant, promoting a higher degree of order and a more upright orientation of the molecules with respect to the surface. This increased order in longer-chain phosphonic acid SAMs contributes to improved barrier properties and lower leakage currents in electronic device applications. nih.gov The packing density and molecular alignment are critical for the performance of these films in molecular electronics. escholarship.org
| Alkyl Chain Feature | Influence on SAM Property |
| Chain Length | Longer chains lead to stronger van der Waals interactions, promoting higher order and packing density. nih.govnih.gov |
| Packing Density | Higher packing density results in more crystalline and stable monolayers with improved barrier properties. escholarship.org |
| Molecular Orientation | Stronger intermolecular forces encourage a more upright orientation of the alkyl chains. |
The adsorption of DDPA on metal oxide surfaces can be described as a Lewis acid-base interaction. The metal cations on the oxide surface act as Lewis acids (electron acceptors), while the oxygen atoms of the phosphonic acid group act as Lewis bases (electron donors). libretexts.org The strength of this interaction is dependent on the Lewis acidity of the specific metal oxide. libretexts.org
This acid-base reaction facilitates the formation of a strong coordinate covalent bond between the phosphonic acid and the surface. The process may also involve proton transfer from the phosphonic acid to the surface hydroxyl groups, leading to the formation of water and a stable P-O-Metal linkage. The nature of the metal oxide, whether it is acidic, basic, or amphoteric, will influence the thermodynamics and kinetics of the adsorption process. researchgate.net
Role of Phosphonic Acid Group in Surface Binding
Formation and Structural Properties of DDPA SAMs
The formation of DDPA SAMs is typically achieved by immersing the metal oxide substrate in a dilute solution of DDPA in an organic solvent. The process of self-assembly is driven by the strong affinity of the phosphonic acid headgroup for the surface and the subsequent organization of the alkyl chains.
The resulting SAMs are characterized by a high degree of molecular order and uniform thickness. The structural properties, such as molecular tilt angle, packing density, and surface coverage, are influenced by the substrate material, surface roughness, and the parameters of the deposition process (e.g., solvent, temperature, and immersion time). researchgate.net For instance, well-packed and stable monolayers are more readily formed on smooth, amorphous indium tin oxide (ITO) substrates with a high concentration of surface hydroxyl groups. researchgate.net
Characterization techniques such as X-ray photoelectron spectroscopy (XPS), infrared spectroscopy (IR), and contact angle measurements are commonly used to confirm the formation and quality of DDPA SAMs. XPS can verify the chemical composition and binding state of the phosphonic acid on the surface, while IR spectroscopy provides information about the ordering and conformation of the alkyl chains. Contact angle measurements can indicate the hydrophobicity of the surface, which is expected to increase upon the formation of a well-ordered DDPA monolayer.
| Property | Description | Influencing Factors |
| Molecular Order | The degree of alignment and crystallinity of the alkyl chains within the SAM. | Alkyl chain length, substrate roughness, deposition conditions. nih.govresearchgate.net |
| Packing Density | The number of molecules per unit area on the surface. | Intermolecular van der Waals forces, headgroup size, binding motif. escholarship.org |
| Tilt Angle | The average angle of the alkyl chains with respect to the surface normal. | Packing density, substrate-molecule interactions. |
| Surface Coverage | The extent to which the substrate is covered by the SAM. | Adsorption time, solution concentration, surface reactivity. researchgate.net |
Kinetics and Adsorption Isotherms
The formation of self-assembled monolayers (SAMs) of alkylphosphonic acids on metal oxide surfaces is a dynamic process governed by specific kinetic and equilibrium principles. The adsorption process involves the displacement of solvent molecules and the subsequent binding of the phosphonic acid headgroup to the hydroxylated oxide surface.
Research on octadecylphosphonic acid (ODPA), a longer-chain analogue of this compound, on α-Al₂O₃(0001) surfaces provides insight into the kinetics of this process. The formation of the SAM was studied in real-time at the solid/liquid interface. It was observed that the adsorption of ODPA molecules leads to the desorption of 2-propanol (the solvent) from the surface, allowing the ODPA to occupy these sites rsc.org. The rate and quality of the SAM formation are significantly dependent on the bulk concentration of the phosphonic acid. For instance, at low concentrations (≤2 mM), the molecular order and coverage remain low even after extended periods, while at higher concentrations (5 and 30 mM), a significant increase in molecular order and coverage occurs within the first two hours of adsorption rsc.org.
The adsorption process can often be described by the Langmuir adsorption model, which assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. A thermodynamic analysis of ODPA adsorption on α-Al₂O₃ using Langmuir adsorption kinetics yielded Gibbs free energy of adsorption values between -24 and -28 kJ mol⁻¹ rsc.org. This negative value indicates a spontaneous adsorption process. Adsorption kinetics can also be analyzed using models such as the pseudo-first-order and pseudo-second-order models to understand the rate-controlling steps of the process mdpi.comresearchgate.netmdpi.com. The dimensionless separation factor (RL), derived from the Langmuir model, can predict the favorability of the adsorption process; a value between 0 and 1 indicates favorable adsorption mdpi.com.
Table 1: Thermodynamic Data for Phosphonic Acid Adsorption
| Compound | Substrate | Adsorption Model | Gibbs Free Energy (ΔG) |
|---|
Control of Packing Density and Molecular Order
The functional properties of SAMs are critically dependent on their structural quality, specifically the packing density and molecular order. High film quality, characterized by high packing density and uniform molecular alignment, is crucial for applications in fields like molecular electronics nih.gov.
Studies on alkylphosphonic acids on silicon oxide surfaces have utilized techniques like near-edge X-ray absorption fine structure (NEXAFS) and sum-frequency generation (SFG) vibrational spectroscopy to probe the conformation, alignment, and ordering of the films nih.govnih.govacs.org. For octadecylphosphonic acid (ODPA) SAMs on silicon oxide, the alkyl chains were found to exhibit significant molecular order, with a chain tilt angle of approximately 37° from the surface normal nih.govacs.org. The packing and order within these monolayers are essential for obtaining reproducible electronic properties nih.govacs.org.
The morphology and packing of phosphonic acid SAMs can be influenced by the deposition method. While immersion is a common technique, methods like spin-coating under controlled relative humidity have been shown to have a profound influence on the morphology of the resulting SAMs google.com. The concentration of the phosphonic acid solution during deposition is another key parameter; higher concentrations can lead to a dramatic increase in molecular order and coverage rsc.org. The final packing density is also related to the acidity of the phosphonic acid headgroup and the nature of its binding to the substrate mdpi.com.
Influence of Substrate Material (e.g., Al₂O₃, TiO₂, ZnO, Si, CaCO₃)
The choice of substrate material plays a pivotal role in the formation, structure, and stability of this compound SAMs. Phosphonic acids can form robust, well-defined films on a wide variety of oxide surfaces due to the strong interaction between the phosphonate headgroup and the metal oxide.
Dense, highly ordered monolayers have been prepared on nonporous ZrO₂, TiO₂, and zirconated silica (B1680970) powders acs.org. The strength of the surface interaction and the degree of conformational order were found to decrease in the order: zirconated silica > ZrO₂ > TiO₂ acs.org. On silicon with its native oxide layer (SiO₂), phosphonic acids form chemically intact monolayer films nih.govnih.govacs.org.
The interaction with aluminum oxide (Al₂O₃) is particularly strong. While this compound forms well-defined SAMs on the native oxide of aluminum nih.govacs.orgresearchgate.net, some studies with ODPA have shown that it can react strongly with Al₂O₃ to form a bulk (aluminoalkyl)phosphonate rather than just a monolayer acs.org. The specific structure of the alumina (B75360) surface also matters. For example, the stability of ODPA SAMs in aqueous environments differs significantly between single-crystalline Al₂O₃(0001), Al₂O₃(1102), and amorphous Al₂O₃ surfaces nih.govresearchgate.net. The ability of phosphonic acids to bind to various metal oxides makes them versatile for modifying surfaces like titanium and its alloys (e.g., Ti-6Al-4V) for biomedical applications mdpi.comcardiff.ac.uk.
Stability of SAMs under various conditions (e.g., aqueous, thermal, ambient)
A key advantage of phosphonic acid-based SAMs is their superior stability compared to other common SAM systems like alkanethiols on gold. This robustness is critical for real-world applications that require long-term performance under various environmental conditions nih.gov.
Aqueous Stability : The hydrolytic stability of phosphonate SAMs is a significant feature. They have been shown to have better stability in alkaline aqueous conditions compared to some silane (B1218182) films nih.gov. However, the stability can be highly dependent on the specific substrate. On amorphous Al₂O₃ surfaces, ODPA SAMs show high stability in aqueous environments nih.govresearchgate.net. In contrast, on single-crystalline Al₂O₃(0001) surfaces, the adsorbed ODPA monolayers can be substituted by water molecules over time nih.govresearchgate.net. This difference is attributed to variations in the interfacial binding states, which range from directed coordination bonds to ionic interactions nih.govresearchgate.net.
Thermal Stability : Phosphonic acid SAMs exhibit notable thermal stability. The P-O bond energy is approximately 80 kcal/mol, which is significantly higher than the ~40 kcal/mol for the S-Au bond in thiol-based SAMs, contributing to their greater stability nih.gov. Thermal treatment can also be used to enhance the stability of the SAMs. Heating a deposited film on TiO₂ can convert hydrogen-bonded phosphonates into covalently bonded species, greatly enhancing adhesion and stability nih.govcardiff.ac.uk. Studies on TiO₂ have shown that ODPA SAMs are thermally stable up to 300 °C cardiff.ac.uk. On alumina, some reports indicate stability up to 500 °C researchgate.net. The primary degradation mechanism at higher temperatures is typically the oxidation or breakage of the alkyl chains rather than the cleavage of the phosphonate headgroup from the surface researchgate.net.
Ambient Stability : Phosphonate SAMs are also stable under ambient conditions for longer periods than thiols on gold, making them a promising platform for devices and sensors that operate in air nih.gov.
Tailoring Surface Properties through SAMs
Wetting Characteristics (Hydrophilic/Hydrophobic Modification)
Self-assembled monolayers of this compound are highly effective at modifying the surface wetting properties of substrates. By forming a dense, ordered monolayer, the dodecyl chains orient away from the surface, creating a new interface with low surface energy.
The terminal methyl (-CH₃) groups of the packed alkyl chains render the surface highly non-polar, which results in a significant increase in hydrophobicity. This is quantified by measuring the water contact angle. For example, the formation of an ODPA SAM on a titanium surface can increase the water contact angle to approximately 117.6° cardiff.ac.uk. Similarly, perfluorinated phosphonic acid SAMs on Ti-6Al-4V substrates can create superhydrophobic surfaces. The difference in packing and molecular order between different SAMs can lead to variations in wettability; a more closely packed layer generally exhibits a higher water contact angle mdpi.com. This ability to transform a typically hydrophilic metal oxide surface into a hydrophobic one is a key application of these SAMs acs.org.
Surface Energy Control
The surface energy of a material is a fundamental property that governs its wetting, adhesion, and biocompatibility. This compound SAMs provide a precise method for controlling and lowering the surface energy of various substrates.
The total surface energy (γtotal) is composed of dispersive (γd) and polar (γp) components. By forming a non-polar alkyl-terminated SAM, the polar component of the surface energy is drastically reduced. For this compound (DDPA) monolayers on an AlOₓ surface, the total surface energy is exceptionally low nih.gov. The ability to tune surface energy is demonstrated by using a series of different phosphonic acid molecules. By changing the terminal group of the molecule, the surface energy can be precisely controlled over a wide range. For example, a study using various benzylphosphonic acids on AlOₓ/Al surfaces showed that the surface energy could be tuned from 23.5 mJ/m² to 70.5 mJ/m² acs.orgresearchgate.net. This compound is often used as a reference in such studies for establishing a low-energy surface acs.orgresearchgate.net. This control is critical for applications in organic electronics, where the interface energetics between the electrode and the organic semiconductor layer must be optimized nih.gov.
Table 2: Surface Properties of Phosphonic Acid SAMs on AlOₓ
| Compound | Dispersive Component (γd) (mJ/m²) | Polar Component (γp) (mJ/m²) | Total Surface Energy (γtotal) (mJ/m²) |
|---|---|---|---|
| This compound (DDPA) | 22.3 | 1.2 | 23.5 nih.gov |
| Octadecylphosphonic acid (ODPA) | 22.1 | 1.1 | 23.2 nih.gov |
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | DDPA |
| Octadecylphosphonic acid | ODPA |
| Aluminum oxide | Al₂O₃ |
| Titanium dioxide | TiO₂ |
| Zinc oxide | ZnO |
| Silicon | Si |
| Calcium carbonate | CaCO₃ |
| Silicon dioxide | SiO₂ |
| Zirconium dioxide | ZrO₂ |
| 2-propanol | |
| Perfluorodecylphosphonic acid | PFDPA |
| Perfluorodecanoic acid | PFDA |
| Benzoic acid-11-phosphono-undecyl ester | BA-11-PA |
| (12-phenoxy-dodecyl)-phosphonic acid | 12-PD-PA |
| [8-(11-phenoxy-undecyloxy)-octyl]-phosphonic acid | PhO-19-PA |
| 12-(2-triptycenylcarboxy)this compound | Trip-12-PA |
Adhesion Enhancement
Self-assembled monolayers (SAMs) of this compound are instrumental in enhancing adhesion at the interface between inorganic substrates and organic overlayers, such as polymer coatings, adhesives, and organic semiconductor layers. These molecules act as bifunctional adhesion promoters or "coupling agents," forming a molecular bridge that improves the durability and performance of the composite material system specialchem.comul.com. The enhancement is achieved through the formation of a chemically robust and well-defined interfacial layer.
The primary mechanism for this adhesion promotion lies in the strong interaction between the phosphonic acid headgroup and various metal oxide surfaces nih.govmdpi.com. The headgroup can form strong, hydrolytically stable ionic and covalent bonds with oxides of aluminum, titanium, silicon, and others nih.govnih.gov. This interaction is significantly more stable than that of silane-based SAMs in aqueous environments and more robust under ambient conditions than the sulfur-gold bonds of thiol-based SAMs nih.govnih.gov. The formation of P-O bonds with the surface, which can be further strengthened by thermal annealing, results in a covalent attachment of the monolayer to the substrate nih.govnih.gov.
Once anchored, the aliphatic dodecyl chains project away from the surface, creating a new, low-energy, organic surface. This transformation from a high-energy, inorganic oxide to a low-energy, organic surface facilitates better wetting and intermolecular interactions (e.g., van der Waals forces) with a subsequently applied organic layer specialchem.com. This organized molecular layer effectively functions as a molecular primer, ensuring a more intimate and stable contact between the substrate and the overlayer.
Detailed research findings have quantitatively demonstrated the efficacy of phosphonic acid SAMs in enhancing adhesion. In the field of protective coatings, pull-off tests have confirmed that phosphonic acids act as effective adhesion promoters for both polyurethane and acrylic coatings researchgate.netmdpi.com. The use of a SAM is intended to create a monolayer that acts as a strong interfacial link; thicker, multilayered films can have weaker intermolecular bonds that may lead to cohesive failure and poor adhesion mdpi.com.
In the context of organic electronics, the use of phosphonic acid-based SAMs as interface layers in organic photovoltaic (OPV) cells has been shown to dramatically improve mechanical reliability. Research on the phosphonic acid SAM known as 2PACz revealed that it increases the interfacial peel and shear strength by more than three times compared to the commonly used polymer layer, PEDOT:PSS acs.org. This significant enhancement is attributed to stronger interaction energy and more intimate molecular packing between the SAM and the overlying polymer semiconductor layer, highlighting the potential of SAMs to improve the durability of flexible and stretchable devices acs.org.
The modification of surface energy is a key aspect of adhesion enhancement. A this compound SAM creates a surface with low energy, which is more compatible with organic polymers.
| Parameter | Value | Reference |
| Dispersive Component of Surface Energy (γD) | 18.8 mN/m | mpg.de |
| Polar Component of Surface Energy (γP) | 0.2 mN/m | mpg.de |
| Total Surface Energy (γ) | 19.0 mN/m | mpg.de |
Table 1. Surface energy components for a self-assembled monolayer of this compound on an aluminum oxide surface.
The following table presents data from adhesion tests on organic photovoltaic cells, comparing a standard interface layer with a phosphonic acid-based SAM to quantify the improvement in interfacial adhesion.
| Interlayer Material | Test Type | Adhesion Strength | Reference |
| PEDOT:PSS | T-Peel | 0.3 N/m | acs.org |
| 2PACz (Phosphonic Acid SAM) | T-Peel | 1.0 N/m | acs.org |
| PEDOT:PSS | Shear | 0.22 MPa | acs.org |
| 2PACz (Phosphonic Acid SAM) | Shear | 0.72 MPa | acs.org |
Table 2. Comparative adhesion strength measurements demonstrating the enhancement provided by a phosphonic acid-based SAM (2PACz) versus a standard polymer interlayer (PEDOT:PSS) in an organic photovoltaic device structure.
Applications of Dodecylphosphonic Acid in Advanced Materials Science
Corrosion Inhibition Mechanisms and Applications
Dodecylphosphonic acid is an effective corrosion inhibitor, particularly for metals such as steel, aluminum, and their alloys, which naturally form a surface oxide layer. The primary mechanism involves the formation of a dense, well-ordered, and water-repellent thin film on the metal surface.
Formation of Protective Layers and Films
The corrosion protection afforded by this compound stems from its ability to spontaneously form self-assembled monolayers on metal oxide surfaces. The phosphonic acid head group ([PO(OH)₂]) exhibits a strong affinity for metal oxides, forming stable, covalent metal-oxygen-phosphorus (M-O-P) bonds. This chemisorption process is the anchor for the monolayer.
Once anchored, the long dodecyl (C₁₂) alkyl chains orient themselves away from the surface. Van der Waals interactions between these adjacent hydrocarbon chains promote a high degree of molecular packing, creating a dense, quasi-crystalline film. This tightly packed alkyl layer acts as a hydrophobic barrier, effectively repelling water and corrosive agents from the underlying metal surface. The formation of these protective layers is a self-assembly process, and their quality can improve with increased exposure time to the inhibitor solution.
| Property | Description | Significance in Corrosion Inhibition |
| Bonding Mechanism | Chemisorption via M-O-P covalent bonds. | Forms a strong, stable anchor for the protective film. |
| Film Structure | Self-Assembled Monolayer (SAM). | Creates a highly ordered and dense molecular layer. |
| Barrier Function | Hydrophobic barrier from packed alkyl tails. | Prevents contact between the metal and aqueous corrosive media. |
| Film Stability | Enhanced by intermolecular van der Waals forces. | Ensures the long-term integrity and durability of the protective layer. |
Role of Synergistic Effects with Metal Cations (e.g., Zn²⁺)
The protective action of phosphonates like DDPA can be significantly enhanced through synergistic effects with multivalent metal cations, most notably zinc (Zn²⁺). When used in combination, these species can form a more robust and less soluble protective film than DDPA alone.
The mechanism involves the formation of a complex zinc-phosphonate film on the metal surface. This composite layer acts as a more effective barrier to corrosive species. Cations play a crucial role in the protective action of phosphonate (B1237965) inhibitors, with the addition of Zn²⁺ ions being particularly effective at increasing the protection of steel. The combination of zinc with phosphonic acid compounds provides highly effective inhibition of corrosion for iron and steel across a wide pH range.
| Inhibitor System | Inhibition Efficiency (%) | Mechanism |
| This compound (DDPA) | Good | Formation of a hydrophobic SAM. |
| DDPA + Zn²⁺ | Significantly Improved | Formation of a more stable, less soluble zinc-phosphonate complex film, enhancing the barrier properties. nih.gov |
Electrochemical Studies of Corrosion Inhibition
Electrochemical techniques are pivotal in elucidating the mechanisms of corrosion inhibition by this compound. The two most common methods are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insights into the properties of the protective film. In the presence of DDPA, Nyquist plots typically show a significant increase in the diameter of the semicircle, which corresponds to an increase in the charge-transfer resistance (Rct). This indicates that the DDPA monolayer effectively hinders the charge transfer processes necessary for corrosion to occur. The formation of a protective inhibitor film on the metal surface is confirmed by this increased resistance. acs.orgresearchgate.net
| Electrochemical Parameter | Observation upon DDPA Addition | Interpretation |
| Corrosion Potential (Ecorr) | Minor shift | Indicates mixed-type inhibition. |
| Corrosion Current Density (Icorr) | Significant decrease | Reduced rate of overall corrosion. |
| Charge-Transfer Resistance (Rct) | Significant increase | Formation of a protective, insulating layer that impedes electrochemical reactions. acs.org |
| Double-Layer Capacitance (Cdl) | Decrease | Displacement of water molecules by the organic inhibitor film. |
Semiconductor Interfaces and Organic Electronics
In the realm of organic electronics, the interface between inorganic electrodes and organic semiconductor layers is critical to device performance. This compound is used to form SAMs that precisely engineer these interfaces, improving efficiency and stability in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Work Function Modification and Band Edge Engineering
One of the most powerful applications of DDPA in electronics is its ability to modify the work function (WF) of transparent conductive oxides (TCOs) like indium tin oxide (ITO) and zinc oxide (ZnO). acs.orgresearchgate.netbohrium.com The work function is the minimum energy required to remove an electron from a solid's surface, and tuning it is essential for aligning the energy levels at the electrode-organic interface to ensure efficient charge injection or extraction.
When a DDPA monolayer assembles on a TCO surface, it creates a net dipole moment at the interface. This interface dipole induces a shift in the vacuum level, thereby changing the TCO's effective work function. The long alkyl chain of DDPA typically leads to a reduction in the work function of high-work-function TCOs like ITO. This ability to precisely tune the WF is a form of "band edge engineering," which allows for the optimization of the energy landscape within an electronic device. researchgate.netrsc.orgrsc.org
| Substrate | Treatment | Work Function (eV) - Typical Change | Reference |
| Indium Tin Oxide (ITO) | Bare | ~4.7 - 4.9 | nih.gov |
| Indium Tin Oxide (ITO) | DDPA SAM | Decreased (e.g., to ~4.2 - 4.4) | researchgate.net |
| Zinc Oxide (ZnO) | Bare | ~4.2 - 4.5 | bohrium.com |
| Zinc Oxide (ZnO) | Alkyl-PA SAM | Decreased | researchgate.net |
Charge Injection and Transfer Processes
The ability of DDPA to engineer the work function of electrodes has a direct and beneficial impact on charge injection and transfer processes in organic electronic devices. acs.orgnih.gov In an OLED, for example, efficient injection of electrons and holes from the cathode and anode into the organic emissive layers is paramount for high performance.
Organic Field-Effect Transistors (OFETs)
This compound (DDPA) plays a significant role in the advancement of organic field-effect transistors (OFETs), primarily through its use in forming self-assembled monolayers (SAMs). These monolayers are crucial for engineering the interface between the gate dielectric and the organic semiconductor, a critical area for device performance. By modifying the surface of high-k dielectric materials, DDPA can enhance the operational characteristics of OFETs.
Research has demonstrated that applying a DDPA SAM to a hafnium oxide (HfOₓ) gate dielectric can significantly improve the performance of OFETs. The alkyl chains of the DDPA molecules create a nonpolar, low-energy surface that promotes better ordering of the organic semiconductor molecules deposited on top. This improved molecular ordering leads to more efficient charge transport.
A comparative study highlighted the influence of the alkyl chain in phosphonic acid SAMs on transistor performance. When comparing a standard alkylphosphonic acid like this compound to a fluoroalkylphosphonic acid, notable differences in threshold voltage were observed. The strong electron-withdrawing nature of the fluoroalkyl groups induces a significant shift in the threshold voltage of both p-channel and n-channel transistors. This demonstrates the tunability of device parameters by carefully selecting the chemical structure of the phosphonic acid monolayer. For instance, a DDPA SAM on an aluminum oxide (AlOₓ) gate dielectric results in different surface properties and, consequently, different transistor characteristics compared to its fluorinated counterpart.
The use of DDPA and other phosphonic acids as SAMs on ultrathin metal oxide dielectrics enables the fabrication of low-voltage OFETs (operating at less than 2 volts). rsc.org These hybrid dielectrics, consisting of the metal oxide and the phosphonic acid SAM, exhibit high capacitance and low leakage currents, which are essential for low-power applications. rsc.org The DDPA monolayer not only improves the dielectric properties but also passivates the oxide surface, reducing the number of charge traps and leading to higher charge carrier mobilities and improved on/off current ratios. mdpi.com
Table 1: Effect of this compound (DDPA) SAM on OFETs
| Parameter | Observation | Reference |
|---|---|---|
| Role of DDPA | Forms a self-assembled monolayer (SAM) on high-k dielectric surfaces. | mdpi.com |
| Effect on Surface | Creates a nonpolar, hydrophobic surface, reducing surface energy. | mdpi.com |
| Impact on Semiconductor | Promotes better molecular ordering of the organic semiconductor. | mdpi.com |
| Performance Enhancement | Reduces charge traps, leading to higher mobility and improved on/off ratio. | rsc.orgmdpi.com |
| Threshold Voltage | Can be tuned by modifying the alkyl chain (e.g., fluorination). | mpg.de |
Photoelectrochemical and Photovoltaic Heterojunction Devices
In the field of photoelectrochemical (PEC) and photovoltaic (PV) heterojunction devices, phosphonic acids, including this compound, are utilized to engineer the interfaces between different material layers. A significant challenge in these devices, particularly those used for applications like water splitting, is the poor band alignment between high-performance semiconductors and the protective oxide layers (e.g., TiO₂) required for stability in aqueous environments. This misalignment can limit the achievable photovoltage.
The introduction of a phosphonic acid layer at the interface between the p-type and n-type materials can create a tunable dipole layer. This dipole layer shifts the relative band positions of the materials, enabling an increased photovoltage. Research has shown that by placing a phosphonic acid (H₃PO₃) layer at the p-Si/n-TiO₂ interface, the photovoltage can be increased by as much as 400 mV. The magnitude of this effect can be controlled by varying the thickness of the phosphonic acid layer from a sub-monolayer to a multilayer (up to 2 nm).
This strategy has been successfully applied to various photocathode materials, including TiO₂-protected silicon (Si), antimony selenide (Sb₂Se₃), and copper(I) oxide (Cu₂O). The use of a thin aluminum oxide (Al₂O₃) anchoring layer allows the phosphonic acid to be deposited without being affected by the specific photoabsorber material, as the dipole forms on this consistent anchoring layer. This approach provides a versatile method for improving the performance of a wide range of heterojunction devices. The stability of the phosphonic acid dipole layer is a key advantage, contributing to the long-term operational stability of both PV and PEC cells. mdpi.com
Quantum Dots and Nanocrystal Functionalization
This compound is widely employed as a surface ligand in the synthesis and functionalization of quantum dots (QDs) and other nanocrystals. The phosphonic acid headgroup strongly binds to the surface of semiconductor nanocrystals, such as cadmium selenide (CdSe), while the dodecyl chain provides colloidal stability, preventing the nanoparticles from aggregating in solution.
The choice of the alkyl chain length of the phosphonic acid ligand allows for the control of the size and shape of the resulting nanoparticles during their synthesis. reinste.com Longer chains, like the dodecyl group, create a more robust steric barrier, which is essential for producing monodisperse nanocrystals.
Furthermore, this compound can be used in post-synthetic ligand exchange processes to modify the surface properties of pre-synthesized nanocrystals. For example, it can replace existing ligands on the surface of CdSe QDs. Solution NMR studies have shown that phosphonic acids can quantitatively replace oleic acid on the QD surface with a 1:1 stoichiometry. researchgate.net These studies also suggest that the phosphonic acids bind to the CdSe surface as hydrogen phosphonates. researchgate.net
The functionalization of nanocrystals with this compound is not limited to QDs. It is also used with other materials like hafnium oxide (HfO₂) nanocrystals. chemicalbook.com The resulting ligand-capped nanocrystals can then be processed from solution for applications in electronic devices. The compact and stable ligand shell provided by phosphonic acids is advantageous for creating densely packed nanocrystal films with good electronic coupling between adjacent particles. reinste.comchemicalbook.com
Nanomaterials and Nanofabrication
Surface Modification of Nanoparticles (e.g., ZnO, CaCO₃)
This compound is an effective agent for the surface modification of various inorganic nanoparticles, altering their surface properties to improve their compatibility with other materials or to enhance their stability.
Zinc Oxide (ZnO) Nanoparticles: The surface of ZnO nanoparticles can be modified using organic acid thin films to make them more suitable for applications in devices like heterojunction solar cells. Phosphonic acids, in particular, show promise for tailoring the surface properties of ZnO. While studies have often focused on perfluorinated phosphonic acids for creating highly stable surfaces due to the electronegativity of the perfluoro groups, the principles of surface binding and film formation are similar for alkylphosphonic acids like this compound. nih.govumontpellier.fr The phosphonic acid headgroup chemically adsorbs to the ZnO surface, forming a self-assembled monolayer. umontpellier.fr This modification can increase the surface charge and stability of the nanoparticle dispersion. nih.govumontpellier.fr
Calcium Carbonate (CaCO₃) Nanoparticles: this compound has been used to modify the surface of precipitated calcite (a form of CaCO₃) particles in organic solvents like tetrahydrofuran (B95107) (THF) and ethanol (B145695). researchgate.net Under appropriate conditions, a dense monolayer of dodecylphosphonate is deposited on the surface of the CaCO₃ particles. This surface modification significantly increases the hydrophobic character of the calcite particles. researchgate.net This is particularly useful for improving the dispersion of CaCO₃ as a filler in non-polar polymer matrices. Techniques such as solid-state NMR and FTIR spectroscopy have confirmed the grafting of the phosphonate species to the particle surface. researchgate.net
Fabrication of Nanostructures and Molecular Assemblies
This compound is utilized in the bottom-up fabrication of nanostructures and ordered molecular assemblies on various substrates. Its ability to form dense, well-ordered self-assembled monolayers (SAMs) is key to this application.
The process involves the chemical attachment of the phosphonic acid headgroup to a surface, often a metal oxide, followed by the self-organization of the alkyl chains. This results in a highly structured organic thin film with a well-defined thickness and surface chemistry. For example, phosphonic acids have been used to form ordered and strongly chemically bound films on the surface of Nitinol (NiTi) nanopowder. rsc.org This surface functionalization is crucial for controlling the properties of nanofluids, where the stability and surface interactions of the nanoparticles determine the thermal conductivity of the fluid. rsc.org
The formation of these molecular assemblies is a dynamic process that can be controlled by factors such as the concentration of the phosphonic acid, the solvent, and the reaction time. The resulting SAMs are generally stable and can withstand rinsing and sonication, indicating a strong binding to the substrate. Characterization techniques such as attenuated total reflectance infrared spectroscopy (ATR-IR) and X-ray photoelectron spectroscopy (XPS) are used to confirm the presence of the organic modifier and to understand the bonding mechanism at the surface. rsc.org
Polymer Nanocomposites
This compound plays a role in the development of polymer nanocomposites, primarily as a surface modifier for the inorganic filler particles. The performance of a polymer nanocomposite is highly dependent on the degree of dispersion of the filler within the polymer matrix and the strength of the interfacial adhesion between the two components.
Often, the surfaces of inorganic nanoparticles are hydrophilic, making them incompatible with hydrophobic polymer matrices. This incompatibility leads to agglomeration of the nanoparticles and poor mechanical and thermal properties of the resulting composite. This compound can be used to treat the surface of these nanoparticles, rendering them more hydrophobic and thus more compatible with the polymer.
For instance, the surface of fillers like calcium carbonate or alumina-coated silica (B1680970) can be modified with this compound. umontpellier.frresearchgate.net The phosphonic acid headgroup binds to the nanoparticle surface, while the long, non-polar dodecyl chain extends outwards, creating an organic layer that can interact favorably with the polymer matrix. This surface modification improves the dispersion of the nanoparticles during processing, such as melt blending, and enhances the interfacial adhesion. umontpellier.fr
By improving the compatibility between the filler and the matrix, this compound contributes to the enhanced mechanical properties (e.g., tensile strength, modulus) and thermal stability of the final polymer nanocomposite material. The use of phosphonic acids is considered a promising method for coupling inorganic fillers to polymer matrices with a high level of surface coverage.
Enzyme-Polymerization-Induced Self-Assembly (PISA) for Nano-Objects
Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile method for the in-situ synthesis of block copolymer nano-objects of varying morphologies, such as spheres, worms, and vesicles. A novel and green approach to PISA involves the use of enzymes to initiate the polymerization process. nih.gov This technique, known as enzyme-initiated PISA, offers several advantages, including mild reaction conditions and high efficiency. nih.gov
The general mechanism of enzyme-initiated PISA often involves a redox reaction catalyzed by an enzyme. For instance, horseradish peroxidase (HRP) can be used to catalyze the oxidation of a substrate by a peroxide, which in turn generates free radicals that initiate the polymerization of a monomer to form the core-forming block of the copolymer. nih.gov This polymerization is typically conducted in the presence of a soluble macromolecular chain transfer agent (macro-CTA), which forms the stabilizer block of the resulting copolymer. As the core-forming block grows, it becomes insoluble in the reaction medium and self-assembles into nano-objects. nih.gov
While direct studies detailing the use of this compound in enzyme-initiated PISA are not prevalent, its amphiphilic nature suggests potential roles. A functionalized this compound derivative could be incorporated into the macro-CTA, where the dodecyl chain provides a hydrophobic anchor and the phosphonic acid group offers a site for further functionalization or interaction with specific substrates. Alternatively, a monomer bearing a this compound moiety could be copolymerized to impart specific surface properties to the resulting nano-objects.
Catalysis
This compound (DPA) has emerged as a significant compound in the field of catalysis, primarily owing to its nature as a solid Brønsted acid. This characteristic allows it to be utilized in various catalytic applications, from acid catalysis in organic synthesis to the design of heterogeneous catalytic systems.
Acid Catalysis (e.g., Knoevenagel condensation, Biginelli condensation)
This compound has proven to be an effective and reusable solid acid catalyst for several multi-component organic reactions, including the Knoevenagel and Biginelli condensations.
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active hydrogen compound and a carbonyl group, followed by dehydration. nih.govmdpi.com this compound can catalyze this reaction, for instance, in an oil-in-water emulsion system. nih.gov This approach not only facilitates the reaction but also allows for easy separation of the product and recycling of the catalyst. nih.gov
The Biginelli condensation is a one-pot cyclocondensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea. nih.govacs.org this compound has been successfully employed as a solid Brønsted acid catalyst for this reaction under solvent-free conditions. nih.govacs.org This method offers several advantages, including high yields, short reaction times, and a simple work-up procedure. nih.govacs.org
The table below summarizes the catalytic performance of this compound in the Biginelli condensation with various aldehydes.
| Aldehyde | β-Dicarbonyl Compound | Time (min) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 30 | 95 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 25 | 96 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | 20 | 98 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | 40 | 92 |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | 25 | 94 |
| Acetylacetone | Benzaldehyde | 50 | 90 |
| Benzoylacetone | Benzaldehyde | 60 | 88 |
Data sourced from Ghassamipour & Sardarian (2010) acs.org
Heterogeneous Catalysis
A significant advantage of using this compound as a catalyst is its solid nature, which facilitates its use in heterogeneous catalysis. acs.org Unlike homogeneous catalysts that are dissolved in the reaction medium, heterogeneous catalysts exist in a different phase, typically as a solid in a liquid or gaseous reaction mixture. rsc.org This property allows for the straightforward separation of the catalyst from the reaction products by simple filtration. acs.org
The reusability of this compound as a heterogeneous catalyst has been demonstrated in the Biginelli reaction. nih.gov After the completion of the reaction, the catalyst can be recovered, washed, and reused in subsequent reactions without a significant loss of catalytic activity. This recyclability makes the process more economical and environmentally friendly. nih.gov
Catalyst Design for Specific Reactions
The design of this compound as a catalyst for specific reactions leverages its properties as a solid Brønsted acid. The presence of the long dodecyl chain imparts a degree of hydrophobicity, which can be advantageous in certain reaction systems. For instance, in the Knoevenagel condensation performed in an oil-in-water emulsion, the this compound acts as a stabilizer for the emulsion while also providing the acidic sites necessary for catalysis. nih.gov
For reactions like the Biginelli condensation, the solid nature and moderate acidity of this compound make it a mild and efficient catalyst. nih.govacs.org The catalyst's design avoids the use of strong, corrosive mineral acids, leading to cleaner reactions and easier handling. acs.org The effectiveness of this compound in these specific condensations highlights its potential for the design of catalysts tailored for other acid-catalyzed organic transformations.
Biomedical Engineering and Biomaterials
The unique chemical properties of this compound, particularly its ability to form stable bonds with metal oxide surfaces, have made it a compound of interest in the field of biomedical engineering and biomaterials.
Surface Modification of Biomaterials
The surface properties of biomaterials, such as implants, are crucial for their biocompatibility and integration with surrounding tissues. nih.gov this compound and its derivatives can be used to modify the surfaces of metallic biomaterials, such as titanium and its alloys, which are commonly used in dental and orthopedic implants. acs.org
This compound can form self-assembled monolayers (SAMs) on the native oxide layer of these metals. acs.org The phosphonic acid headgroup strongly binds to the metal oxide surface, while the dodecyl tail projects outwards, creating a new surface with altered properties. acs.org This modification can be used to control the surface energy, wettability, and protein adsorption characteristics of the biomaterial. acs.org For example, a surface modified with a this compound SAM will be more hydrophobic compared to the unmodified metal oxide surface. acs.org
By creating mixed SAMs with other functionalized phosphonic acids, the surface chemistry can be precisely tailored to elicit specific biological responses. acs.org For instance, incorporating a hydrophilic phosphonic acid can create a surface that resists non-specific protein adsorption, which is often a precursor to bacterial adhesion and biofilm formation. nih.gov
The table below illustrates the change in water contact angle on a titanium surface after modification with dodecyl phosphate, a closely related compound.
| Surface | Advancing Water Contact Angle (°) |
| Unmodified Titanium | ~70 |
| Dodecyl Phosphate SAM on Titanium | ~110 |
Data adapted from Textor et al. (2000) acs.org
This ability to precisely control the surface chemistry at the molecular level makes this compound a valuable tool for the development of advanced biomaterials with improved performance and biocompatibility.
Drug Delivery Systems
The amphiphilic nature of this compound is a critical attribute for its application in sophisticated drug delivery systems. Molecules that have both hydrophobic and hydrophilic domains can self-assemble in aqueous environments into organized structures like micelles or nanoparticles, which can encapsulate therapeutic agents.
Self-Assembling Nanocarriers: this compound and its derivatives can act as building blocks for nanocarriers. The hydrophobic dodecyl chains aggregate to form a core that can house hydrophobic drugs, while the hydrophilic phosphonic acid heads form an outer shell, ensuring stability in aqueous biological environments. This self-assembly process can lead to the formation of micellar particles with sizes ranging from 30 to 170 nm, a suitable range for cellular endocytosis and passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com
Research into lipid oligonucleotide conjugates, which feature dodecyl chains, has shown that these molecules can self-aggregate and efficiently penetrate cells without the need for additional transfection agents. mdpi.com This suggests that this compound-based systems could be engineered for the delivery of nucleic acid therapeutics. The general principle of using drug-phospholipid conjugates, where a drug is covalently linked to a phospholipid-like structure, further supports the potential of DDPA in creating prodrugs that self-assemble into nanoparticles, offering high drug-loading capacity and stability. nih.gov
Functionalization of Nanoparticles: this compound can also be used to coat or functionalize existing nanoparticles. reinste.com The phosphonic acid group strongly binds to the surface of metal oxide nanoparticles, while the outward-facing dodecyl chains can modify the particle's surface properties, for instance, by creating a hydrophobic monolayer. This surface modification can enhance the nanoparticle's stability, biocompatibility, and ability to load hydrophobic drugs. Phosphonic acid-based ligands are also integral components in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline porous materials used for high-efficiency encapsulation and controlled release of therapeutic agents. mdpi.com
Table 1: Properties of this compound Relevant to Drug Delivery
| Property | Description | Relevance in Drug Delivery |
|---|---|---|
| Amphiphilicity | Possesses both a hydrophobic dodecyl tail and a hydrophilic phosphonic acid head. | Enables self-assembly into micelles and nanoparticles for drug encapsulation. cymitquimica.com |
| Surface Activity | Can form condensed hydrophobic monolayers on surfaces. reinste.com | Useful for functionalizing and stabilizing drug-carrying nanoparticles. |
| Coordination Chemistry | The phosphonic acid group acts as a ligand that can coordinate with metal ions. | Allows for its use in constructing drug-delivery vehicles like Metal-Organic Frameworks (MOFs). mdpi.com |
| Self-Assembly | Spontaneously forms ordered structures (e.g., micelles) in aqueous solutions. | Creates nanocarriers within the optimal size range (5-200 nm) for passive tumor targeting. mdpi.com |
Tissue Engineering (e.g., dental and bone)
In the field of tissue engineering, particularly for dental and bone regeneration, surface modification of implantable materials is crucial for promoting successful integration with host tissue (osseointegration). This compound is an effective agent for this purpose due to the strong affinity of the phosphonic acid group for metal oxides, such as the titanium dioxide (TiO₂) layer that naturally forms on dental implants.
Improving Osseointegration of Implants: Phosphonic acids can form stable, self-assembled monolayers (SAMs) on titanium surfaces. nih.gov This organic monolayer alters the surface chemistry of the implant, which can significantly enhance its biocompatibility and interaction with bone-forming cells (osteoblasts). Studies using similar molecules, like carboxyethylphosphonic acid, have shown that such surface treatments improve bone-to-implant contact. nih.govfrontiersin.orgresearchgate.net
The phosphonate head group of DDPA binds strongly to the TiO₂ surface, while the long, hydrophobic dodecyl tail projects outwards. This modification can influence surface properties like wettability and protein adsorption, which are key factors in the initial stages of bone healing. Furthermore, these SAMs can serve as a platform to immobilize bioactive molecules, such as Bone Morphogenetic Protein-2 (BMP-2), a potent growth factor that induces bone formation. nih.govperioimplantadvisory.com By functionalizing the implant surface first with DDPA and then attaching BMP-2, a targeted and localized biological signal can be created to accelerate bone regeneration and strengthen the implant's fixation. nih.gov Research has demonstrated that implant surfaces treated with phosphate-containing polymers can positively influence osseointegration. nih.gov
Table 2: Research Findings on Phosphonic Acid Functionalization for Bone Tissue Engineering
| Study Focus | Key Finding | Implication for DDPA |
|---|---|---|
| Carboxyethylphosphonic Acid (CEPA) + BMP-2 on Ti Implants | Significantly improved bone-to-implant contact (BIC) after 4 weeks in a minipig model. nih.gov | Demonstrates the principle of using phosphonic acids to anchor osteogenic factors to implant surfaces. |
| CEPA + Osteopontin on Ti Implants | CEPA forms a stable organic layer on TiO₂, enabling the immobilization of proteins to improve cell adhesion and biocompatibility. frontiersin.orgresearchgate.net | The dodecyl chain of DDPA could further modulate surface energy and protein interactions. |
| Phosphonic Acid-Modified TiO₂ Surfaces | Surfaces modified with phosphonic acids exhibit improved hydrophilicity, which is favorable for biocompatibility and bone healing. nih.gov | DDPA offers a tool to precisely control the hydrophobic/hydrophilic balance of the implant surface. |
| Phosphate-Containing Polymers on Implants | Implants treated with polyphosphoric acid showed higher BIC ratios compared to controls. nih.gov | Reinforces the concept that phosphorus-containing functional groups promote bone integration. |
Functionalization of Hydrogel Scaffolds
Hydrogels are three-dimensional, water-swollen polymer networks that are widely used as scaffolds in tissue engineering because their structure mimics the natural extracellular matrix. nih.govresearchgate.net Functionalizing these hydrogels with specific chemical groups can enhance their properties and direct cellular responses. Incorporating phosphonic acid groups, including those from DDPA, into hydrogel structures can impart beneficial characteristics for applications like bone regeneration.
Promoting Mineralization: Phosphonate groups have a strong affinity for calcium ions and can act as nucleation sites for the growth of hydroxyapatite, the primary mineral component of bone. acs.orgnih.gov By incorporating DDPA or similar phosphonic acid-containing monomers into a hydrogel network (e.g., a poly(2-hydroxyethyl methacrylate) hydrogel), the scaffold gains the ability to bind calcium and support mineralization when placed in a physiological environment. acs.orgnih.gov This process is critical for creating bone-like tissue. Research on bisphosphonic acid-functionalized cross-linkers has shown that their presence in hydrogels regulates calcium binding and results in the growth of a carbonate apatite mineral similar to that found in natural bone. acs.orgnih.gov
Tailoring Mechanical and Swelling Properties: The incorporation of DDPA can also influence the physical properties of the hydrogel. The long dodecyl chains can introduce hydrophobic domains into the otherwise hydrophilic network. These domains can affect the hydrogel's swelling behavior, degradation rate, and mechanical strength. Furthermore, the strong ionic interactions between phosphonate groups and divalent cations like Ca²⁺ can act as additional physical cross-links, significantly increasing the hydrogel's stiffness and mechanical resilience. acs.org This is advantageous for scaffolds intended for bone tissue engineering, which require sufficient mechanical integrity to support cell growth and tissue formation.
Surfactant Systems and Cleaning Applications
This compound's molecular structure, with its long, non-polar alkyl tail and a polar, anionic phosphonic acid head, makes it a classic surfactant. cymitquimica.com Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. This property makes them essential components in a wide range of cleaning and industrial applications.
As an anionic surfactant, DDPA functions by orienting itself at the interface between oil/grease and water. The hydrophobic dodecyl tail dissolves in the non-polar soil, while the hydrophilic phosphonic acid head remains in the water. az.gov This action breaks down large grease particles into smaller, more manageable droplets that can be suspended in water and washed away, a process known as emulsification.
In cleaning formulations, alkyl phosphonic acids and their corresponding salts (phosphonates) are used as:
Detergents: To lift and remove dirt and grime from surfaces.
Dispersants: To prevent removed soil particles from re-depositing onto the cleaned surface.
Emulsifiers: To stabilize mixtures of oil and water.
Chelating Agents: The phosphonate group can bind to metal ions present in hard water, preventing them from interfering with the cleaning action of other components in the formulation.
While sparingly soluble in water in its acidic form, DDPA becomes much more soluble when neutralized to a phosphonate salt at neutral or high pH, enhancing its effectiveness in aqueous cleaning solutions. Some amphoteric surfactants based on similar structures have also been found to possess antimicrobial properties, making them useful in disinfecting cleaning compositions. google.com
Textile Finishing
Textile finishing refers to the processes applied to fabrics after dyeing to impart desired properties such as softness, wrinkle resistance, water repellency, or flame retardancy. researchgate.net The surfactant and chemical properties of this compound make it suitable for use in several finishing applications.
Wetting and Emulsifying Agent: Many finishing treatments are applied from aqueous solutions. The efficiency of these treatments depends on the uniform application of the chemical finish to the fabric. As a surfactant, DDPA can act as a wetting agent, reducing the surface tension of the finishing bath and allowing it to spread evenly and penetrate the fabric more effectively. It can also be used to emulsify and stabilize other components in the finishing formulation, such as silicone-based softeners or water-repellent agents. dow.com
Water Repellency: The long hydrophobic dodecyl chain of DDPA can be oriented away from the textile fiber surface to create a low-energy, water-repellent finish. A patent describes the use of acid esters of phosphoric acid with long-chain alcohols (C16-C18) to render fabrics hydrophobic. google.com By analogy, this compound, with its C12 chain, could be applied to fabrics and cured to create a durable water-repellent effect. The phosphonic acid head would serve to anchor the molecule to the fabric surface, particularly on fabrics like cotton that have hydroxyl groups.
Other Potential Applications: While direct evidence for DDPA is specific, other organophosphorus compounds are used in textile finishing. For example, vinyl phosphonic acid is used to impart permanent flame retardancy to cotton, polyamide, and polyester fabrics. researchgate.net Furthermore, as an antistatic agent, DDPA could help dissipate static charge on synthetic fabrics. nih.gov
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For dodecylphosphonic acid, DFT calculations have been instrumental in understanding its adsorption on various surfaces and its chemical reactivity.
Studies have employed DFT to analyze the interaction of DDPA with mineral surfaces. For instance, DFT calculations have been utilized to investigate the separation of minerals like spodumene and albite using DDPA as a collector, providing insights into the selective adsorption mechanisms at the quantum level. researchgate.net In the context of surface modification and corrosion protection, DFT has been used to model the adsorption of DDPA on aluminum oxide. ethz.ch These calculations, performed using software like DMol3 with functionals such as B3LYP, help determine the geometries of the adsorbed molecules and calculate various chemical descriptors based on the molecular electronic properties. ethz.ch
Research on the modification of titanium dioxide surfaces has also involved DFT calculations to understand the stability and interactions of phosphonic acids. uantwerpen.be While some of these studies focus on aromatic phosphonic acids, they have also examined mixtures containing this compound, revealing how intermolecular forces, such as π-π stacking between aromatic rings and van der Waals forces between alkyl chains, influence the structure of the resulting monolayer. uantwerpen.be
Furthermore, DFT has been applied to study the interaction of DDPA derivatives with specific ions. In one study, calculations were performed to understand the retention of cerium ions by partially fluorinated phosphonic acids, including a fluoro-dodecylphosphonic acid. lanl.gov These calculations determined the optimized geometries and interaction energies of cerium-phosphonic acid complexes, rationalizing the effectiveness of these molecules in immobilizing the metal ions. lanl.gov The open-source quantum chemistry program ORCA has been used for such calculations, employing functionals like B3LYP. nsf.gov
Table 1: Selected DFT Calculation Parameters for Phosphonic Acids
| System/Application | Software/Module | Functional | Basis Set | Key Findings | Reference |
|---|---|---|---|---|---|
| Phosphonic acids on aluminum oxide | DMol3 | B3LYP | DNP 3.5 | Calculation of chemical descriptors and adsorption geometries. | ethz.ch |
| Cerium-phosphonic acid complexes | ORCA | B3LYP | Not Specified | Calculated interaction energies and optimized geometries. | lanl.govnsf.gov |
| Phenylphosphonic acid on TiO2 (in mixtures with DDPA) | Not Specified | Not Specified | Not Specified | Evaluated stabilization from π-π interactions. | uantwerpen.be |
Molecular Dynamics Simulations (Implicit in interfacial studies)
Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. For this compound, MD simulations have been crucial for understanding the formation and structure of self-assembled monolayers (SAMs) on various substrates and their behavior in different environments.
MD simulations have been used to investigate the interfacial properties between DDPA-modified nanoparticles and polymer melts. researchgate.net In one such study, all-atom MD simulations were performed to analyze the interfacial structure and affinity between DDPA-modified alumina (B75360) (Al2O3) and polymers like polypropylene (B1209903) (PP), polystyrene (PS), and poly(methyl methacrylate) (PMMA). researchgate.net These simulations provide molecular-level insights into how the length of the phosphonic acid modifier affects the properties of the interface. researchgate.net
The interaction of DDPA with mineral surfaces has also been explored using MD. Simulations of phosphonates on calcite (CaCO3) surfaces in an aqueous environment revealed that strong electrostatic interactions between the oxygen atoms of the phosphonate (B1237965) group and the calcium ions on the calcite surface are the dominant factor in adsorption. rsc.org These studies confirm that modifying the CaCO3 surface with this compound increases its hydrophobic character. rsc.org
The self-assembly process of DDPA and other alkylphosphonic acids into ordered monolayers is a key area of investigation using MD. Simulations of octadecylphosphonic acid (a longer-chain analogue) on α-alumina have shed light on the ordering processes during the gradual assembly of the monolayer. rsc.orgrsc.org These simulations, often run at a specific temperature (e.g., 300 K) using a Berendsen thermostat and a time step of 1 fs, help to elucidate different packing motifs and the resulting density and order of the monolayer. rsc.org Similar methodologies are applicable to DDPA to understand its monolayer formation on substrates like silicon dioxide (SiO2). The choice of force fields, such as CHARMM or AMBER, is critical for accurately modeling the interactions.
Furthermore, MD simulations have been suggested as a method to study DDPA as a lubricant additive, for example, when modifying Ti3C2Tx MXenes, to understand how the molecules arrange on the surface and contribute to friction and wear reduction. researchgate.net
Table 2: Applications of Molecular Dynamics Simulations for this compound and Analogues
| System Studied | Simulation Type | Key Focus | Reference |
|---|---|---|---|
| DDPA-modified Al2O3 in polymer melts (PP, PS, PMMA) | All-atom MD | Interfacial structure and affinity between the modified nanoparticle and polymers. | researchgate.net |
| DDPA on calcite (CaCO3) surface | MD | Role of electrostatic interactions in adsorption and resulting surface hydrophobicity. | rsc.org |
| DDPA as a lubricant additive on Ti3C2Tx MXenes | MD | Investigating the role of DDPA in improving tribological properties. | researchgate.net |
| Octadecylphosphonic acid on α-alumina | MD | Mechanisms of self-organization and monolayer growth. | rsc.orgrsc.org |
Environmental Applications and Considerations
Adsorption of Contaminants at Environmental Interfaces
The behavior of dodecylphosphonic acid and its analogs at environmental interfaces, such as the boundary between air and water, is crucial for understanding how pollutants accumulate and are transported in the environment. The phosphonic acid headgroup provides a polar, reactive site, while the long dodecyl tail imparts hydrophobic properties.
Detailed research has been conducted on polyfluorinated this compound (F21-DDPA), a fluorinated analog of DDPA, to serve as a model for understanding the interfacial behavior of persistent organic pollutants. Studies utilizing techniques like vibrational sum-frequency (VSF) spectroscopy have explored the adsorption of F21-DDPA at the surfaces of both highly purified distilled water and complex river water. nih.govnsf.govacs.org These investigations reveal that F21-DDPA exhibits Langmuir-type adsorption behavior, which is typical for many surfactants. nsf.gov
The presence of other substances in natural waters, such as dissolved organic matter (DOM), can complicate adsorption measurements. Techniques like surface tensiometry can be confounded by the co-adsorption of DOM, whereas VSF spectroscopy can selectively probe the fluorinated compound at the interface, providing more accurate data on its surface concentration and orientation. nsf.govacs.org This research is fundamental to developing models that can predict how phosphonate-containing pollutants distribute and accumulate at environmental interfaces.
Key Research Findings on F21-DDPA Adsorption:
Adsorption Behavior: Exhibits "ideal", Langmuir-type adsorption isotherms at both distilled water and river water surfaces. nsf.gov
Analytical Techniques: VSF spectroscopy has been shown to be a superior experimental probe compared to surface tensiometry for studying the adsorption of fluorinated phosphonic acids at natural environmental interfaces, as it is not compromised by background dissolved organic matter. nsf.govacs.org
Surface Excess Calculation: The Frumkin equation has been used to estimate the surface excess of F21-DDPA. At a neutral pH, the estimated surface excess was calculated to vary from (0.2–2.9) × 10⁻⁶ mol/m². acs.org
Below is a table summarizing the experimental systems used to study the interfacial adsorption of a this compound analog.
| Parameter | Distilled Water Interface | River Water Interface |
| Aqueous System | Ultrapure, representing a reduced "environmental" surface | Complex environmental matrix with dissolved organic matter |
| Compound Studied | Polyfluorinated this compound (F21-DDPA) | Polyfluorinated this compound (F21-DDPA) |
| Primary Analytical Method | Vibrational Sum-Frequency (VSF) Spectroscopy, Surface Tensiometry | Vibrational Sum-Frequency (VSF) Spectroscopy |
| Key Finding | F21-DDPA demonstrates clear, Langmuir-type adsorption behavior. | VSF spectroscopy successfully isolates the F21-DDPA signal from interfering dissolved organic matter, allowing for accurate surface concentration calculations. |
This table is based on findings from studies on polyfluorinated this compound (F21-DDPA) as a model compound. nsf.govacs.org
Remediation Strategies for Per- and Polyfluoroalkyl Substances (PFAS)
Per- and polyfluoroalkyl substances (PFAS) are a class of persistent and toxic environmental pollutants. Due to the amphiphilic nature of many PFAS compounds, remediation strategies often target their behavior at interfaces. This compound, as a surfactant, shares structural similarities with some PFAS and its properties are relevant to remediation technologies like foam fractionation.
Foam fractionation is an emerging technology that removes PFAS from water by causing them to adsorb to the surface of rising air bubbles, which are then collected as a foam. nih.gov The efficiency of this process can be enhanced by adding a co-foaming agent or surfactant. nih.gov Studies have shown that surfactants can significantly improve the removal of various PFAS, including both long-chain and short-chain variants. iveyinternational.comresearchgate.net For instance, the use of a cationic surfactant has been shown to remove multiple PFAS species below the limit of detection (0.05 µg/L) within 45 minutes of foaming time. nih.gov
The amphiphilic properties of this compound, with its polar phosphonic acid head and nonpolar alkyl tail, give it the potential to act as a surfactant in such remediation systems. nih.gov Its ability to interact with both water and non-aqueous phases could help mobilize PFAS from soil and bedrock, making them more available for removal technologies. iveyinternational.com Research on surfactant-based remediation has demonstrated high removal efficiencies, with some processes reducing residual PFAS contamination on equipment surfaces by over 99.9999%. iveyinternational.com
The table below presents data on the effectiveness of surfactant-assisted foam fractionation for PFAS removal, a strategy where a compound with properties like this compound could be applied.
| PFAS Compound | Initial Concentration (approx. ng/L) | Removal Efficacy with Cationic Surfactant |
| PFNA | 160 | 94.7% - 100% |
| PFOA | 160 | 94.7% - 100% |
| HFPO-DA (Gen X) | 160 | 94.7% - 100% |
| PFOS | 160 | 90.6% |
| PFHxS | 160 | 94.7% - 100% |
| PFBS | 160 | 94.7% - 100% |
This data is derived from a study on cationic surfactant-assisted foam fractionation and illustrates the potential for surfactants in PFAS remediation. lut.fi
Phosphonate-Based Water Treatment
Phosphonates are widely used in water treatment due to their excellent ability to control metal ions and prevent the formation of mineral scale and corrosion. tzgroupusa.combrenntag.com The phosphonic acid group can sequester various metal ions, keeping them dissolved and preventing them from precipitating as scale on surfaces like pipes (B44673) and membranes. tzgroupusa.comwasserdreinull.de
This compound, as a member of the phosphonate (B1237965) family, shares these fundamental properties. Phosphonates are effective as:
Scale Inhibitors: They interfere with the crystallization of mineral scales such as calcium carbonate and barium sulfate, a "threshold effect" where sub-stoichiometric amounts can prevent large quantities of scale from forming. brenntag.comwasserdreinull.de
Corrosion Inhibitors: They can form a protective layer on metal surfaces, shielding them from corrosive agents. tzgroupusa.com
Dispersants: They help prevent the agglomeration of particles, keeping them suspended in water. brenntag.com
A significant application of phosphonic acids in water treatment is the removal of heavy and radioactive metals. The phosphonic acid group shows a strong affinity for uranium, making it a target for developing adsorbents to extract this element from aqueous solutions, including for resource sustainability and environmental safety. rsc.orgmdpi.com
Researchers have developed various adsorbent materials functionalized with phosphonic acid groups that demonstrate high efficiency in uranium removal. These materials can achieve very high adsorption capacities and fast kinetics.
Performance of Phosphonic Acid-Functionalized Adsorbents for Uranium Removal:
| Adsorbent Type | Maximum Adsorption Capacity (q_max) | Conditions | Reference |
| Phosphonic acid-amino bifunctionalized polymer | 657.8 mg/g | pH 4.5 | rsc.org |
| Phosphonic acid-functionalized magnetic microspheres | 333.33 mg/g | 298 K | mdpi.comnih.gov |
| Diamide bipyridine modified carbon | 818.7 mg/g | pH 4.0 | researchgate.net |
| Formo-phenolic resin with amido-β-phosphonic acid | ~170 mg/g | - | mdpi.com |
These studies show that the phosphonic acid moiety is highly effective for sequestering uranium, and materials incorporating this functional group are promising for treating contaminated water and recovering valuable resources. mdpi.comresearchgate.net
Future Directions and Emerging Research Areas
Development of Novel Dodecylphosphonic Acid Derivatives
The synthesis of new DDPA derivatives with enhanced or entirely new functionalities is a cornerstone of future research. By chemically modifying the dodecyl chain or the phosphonic acid headgroup, researchers can fine-tune the molecule's properties for specific applications.
One promising area is the development of fluorinated DDPA derivatives. For instance, perfluorinated phosphonic acids have been shown to create highly stable and ordered self-assembled monolayers (SAMs) on metal oxide surfaces like zinc oxide (ZnO) rsc.org. The high electronegativity of the perfluoro groups enhances the stability of the monolayer. Research into derivatives such as 12-pentafluorophenoxythis compound and (1H,1H,2H,2H-perfluorododecyl)phosphonic acid demonstrates the potential to tune surface properties for applications in electronics and protective coatings rsc.org.
Another avenue of exploration is the synthesis of copolymers incorporating phosphonic acid moieties. Innovative approaches using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being employed to create well-defined acidic photopolymerizable phosphorus-based copolymers sigmaaldrich.com. These copolymers, which can be synthesized with controlled molecular weights and low dispersities, offer opportunities to develop new materials with tunable properties for applications such as dental adhesives and functional coatings sigmaaldrich.com. The functionalization of these copolymers can be precisely controlled, allowing for the incorporation of various polymerizable groups and the tuning of their acidic properties sigmaaldrich.com.
The table below summarizes some examples of novel DDPA derivatives and their potential applications.
| Derivative Name | Key Feature | Potential Application |
| 12-pentafluorophenoxythis compound | Perfluorinated alkyl chain | Stable surface modifications on nanoparticles rsc.org |
| (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | Perfluorinated alkyl chain | Enhanced stability of thin films on ZnO rsc.org |
| Dimethyl-(methacryloyloxy)ethyl phosphonate (B1237965)/2-hydroxyethyl methacrylate (B99206) copolymers | Controlled molecular weight and functionality | Dental self-etch adhesives, functional coatings sigmaaldrich.com |
Advanced Spectroscopic Probes for In-situ Analysis
A deeper understanding of the formation and behavior of DDPA-based films and materials requires the use of advanced, in-situ analytical techniques. These methods allow researchers to observe molecular interactions and structural changes in real-time and under relevant environmental conditions.
Sum-frequency generation (SFG) vibrational spectroscopy is a powerful tool for the in-situ analysis of phosphonic acid SAMs under aqueous conditions chim.it. SFG provides detailed information about the molecular order and orientation of the alkyl chains within the monolayer, which is crucial for understanding the performance of these films in applications such as biosensors and corrosion-resistant coatings chim.it. Complementary to this, Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy offers insights into the molecular order of these SAMs in a vacuum environment rsc.orgchim.it.
Other key techniques for characterizing DDPA monolayers include X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). XPS is used to determine the elemental composition and chemical integrity of the films, confirming the presence of the phosphonate monolayer chim.it. ToF-SIMS provides detailed molecular information from the outermost surface layer, further verifying the chemical structure of the adsorbed molecules tzgroupusa.com. In-situ Atomic Force Microscopy (AFM) and Polarization Modulated Infrared Reflection Absorption Spectroscopy (PM-IRRAS) are also employed to study the stability and structure of these monolayers on various oxide surfaces in different environments rsc.org.
The following table outlines some advanced spectroscopic probes and the information they provide for the in-situ analysis of DDPA SAMs.
| Spectroscopic Technique | Information Provided | Environment |
| Sum-Frequency Generation (SFG) Spectroscopy | Molecular order, chain tilt angles | Aqueous chim.it |
| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Molecular order, chain tilt angles | Vacuum rsc.orgchim.it |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical integrity | Vacuum |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Molecular structure of the surface | Vacuum tzgroupusa.com |
| In-situ Atomic Force Microscopy (AFM) | Surface topography, monolayer stability | Liquid rsc.org |
| Polarization Modulated Infrared Reflection Absorption Spectroscopy (PM-IRRAS) | Molecular orientation and bonding | Ambient/Liquid rsc.org |
Rational Design of DDPA-Based Materials for Specific Functionalities
The ability to rationally design materials with predetermined properties is a key goal in materials science. DDPA serves as a versatile building block for creating functional materials due to its ability to form robust SAMs on a variety of substrates, particularly metal oxides.
A significant application of rationally designed DDPA-based materials is in the tuning of surface properties of metal oxides researchgate.net. By forming a dense, hydrophobic monolayer, DDPA can alter the surface energy, wettability, and work function of materials like indium tin oxide and zinc oxide tzgroupusa.comresearchgate.net. This is critical for applications in organic electronics, where precise control over interfacial properties is necessary for device performance. The length of the alkyl chain in alkylphosphonic acids can also be varied to control the shape and size of nanoparticles during their synthesis rsc.org.
Corrosion protection is another area where the rational design of DDPA-based films is crucial. Self-assembled monolayers of DDPA and other phosphonic acids can form a protective barrier on metal surfaces, inhibiting corrosion rsc.orgreinste.com. The long alkyl chain of DDPA creates a hydrophobic surface that repels water, while the phosphonic acid headgroup forms strong bonds with the metal oxide surface, ensuring the stability of the protective film sigmaaldrich.comrsc.org. Research has shown that phosphonic acid-derived SAMs provide better corrosion resistance on magnesium alloys compared to alkanoic acid-derived SAMs sigmaaldrich.com.
The functionalization of nanoparticles with DDPA is a rapidly growing field. Alkylphosphonic acids are widely used in the production of various nanoparticles, including quantum dots, nano-metals, and nano-ceramics rsc.org. The DDPA molecules act as capping agents, controlling the growth and stability of the nanoparticles and preventing their agglomeration. This allows for the synthesis of nanoparticles with well-defined sizes and shapes, which is essential for their application in areas such as catalysis, nanomedicine, and electronics.
The table below provides examples of functionalities achieved through the rational design of DDPA-based materials.
| Desired Functionality | Design Strategy | Example Application |
| Tuned Surface Energy and Work Function | Formation of SAMs on metal oxides | Organic electronic devices tzgroupusa.comresearchgate.net |
| Corrosion Inhibition | Creation of hydrophobic, stable SAMs on metal surfaces | Protective coatings for metals and alloys sigmaaldrich.comrsc.org |
| Controlled Nanoparticle Synthesis | Use of DDPA as a capping agent | Production of quantum dots and nano-ceramics rsc.org |
Integration of DDPA in Multi-component Systems and Hybrid Materials
The integration of DDPA into multi-component systems and hybrid materials opens up new possibilities for creating materials with synergistic properties. The amphiphilic nature of DDPA, with its hydrophobic alkyl chain and hydrophilic phosphonic acid headgroup, makes it an effective surfactant and a versatile component for building complex architectures rsc.org.
One approach to creating multi-component systems is through the layer-by-layer (LbL) assembly technique. LbL involves the sequential deposition of materials with complementary interactions to build up a multilayered film scienmag.com. DDPA can be incorporated into LbL assemblies to introduce specific functionalities, such as hydrophobicity or a high affinity for metal oxides. This method allows for precise control over the thickness and composition of the resulting film, making it suitable for applications in drug delivery, tissue engineering, and sensors scienmag.com.
DDPA can also be integrated with polymers to form organic-inorganic hybrid materials. For example, poly(vinyl phosphonic acid)-based block copolymers have been used for the stabilization of iron oxide nanoparticles unife.it. The phosphonic acid groups provide strong anchoring to the nanoparticle surface, while the polymer block imparts colloidal stability. This approach allows for the creation of stable, water-dispersible hybrid nanoparticles with potential applications in biomedicine and catalysis unife.it. The combination of DDPA's surface-binding capabilities with the processability and diverse functionalities of polymers is a key area for future research.
Furthermore, DDPA is utilized in the formulation of nanomaterials, where it can act as a ligand to functionalize the surface of nanoparticles rsc.org. This surface modification can be used to control the interaction of the nanoparticles with their environment and to integrate them into larger systems, such as polymer matrices or biological systems. The ability to tailor the surface chemistry of nanoparticles with DDPA is essential for their use in advanced materials and nanomedicine.
The table below illustrates the role of DDPA in various multi-component and hybrid systems.
| System Type | Role of DDPA | Potential Application |
| Layer-by-Layer Assemblies | Functional component for surface modification | Drug delivery, sensors scienmag.com |
| Polymer-Nanoparticle Hybrids | Stabilizing and functionalizing agent | Biomedicine, catalysis unife.it |
| Functionalized Nanomaterials | Surface ligand to control properties and interactions | Advanced materials, nanomedicine rsc.org |
Sustainable Synthesis and Application Methodologies
The development of sustainable and environmentally friendly methods for the synthesis and application of DDPA is a critical area of future research. This aligns with the broader principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances.
Traditional methods for synthesizing phosphonic acids can involve harsh reagents and generate significant waste. Emerging research focuses on developing greener synthetic routes. These include solvent-free reactions, the use of water as a solvent, and the application of energy-efficient techniques such as ultrasound and microwave irradiation rsc.orgresearchgate.net. Catalyst-free methods and the use of recyclable catalysts are also being explored to improve the sustainability of phosphonate synthesis rsc.org. For example, the direct condensation of a carbonyl compound, an amine, and a phosphorus nucleophile (the Kabachnik-Fields reaction) can be performed under environmentally benign conditions chim.it.
In terms of applications, there is a growing interest in the biodegradability and environmental fate of phosphonates. While the carbon-phosphorus bond in phosphonates is generally resistant to chemical hydrolysis and thermal decomposition, some microorganisms have been shown to biodegrade certain aminopolyphosphonates, using them as a source of phosphorus unife.itnih.gov. Understanding the biodegradation pathways of DDPA and its derivatives is crucial for assessing their environmental impact and for developing more sustainable formulations. Research into biodegradable alternatives to persistent organic phosphonates is ongoing tzgroupusa.com.
The use of DDPA in sustainable technologies is also an emerging research area. For instance, its application as a corrosion and scale inhibitor in industrial water treatment can contribute to resource efficiency by extending the lifespan of equipment and reducing maintenance needs tzgroupusa.comcymitquimica.com. By preventing scale formation, organic phosphonates can also improve the energy efficiency of water treatment systems tzgroupusa.com.
The table below highlights key aspects of sustainable approaches related to DDPA.
| Area of Sustainability | Approach | Benefit |
| Synthesis | Solvent-free reactions, use of water as a solvent, energy-efficient methods rsc.orgresearchgate.net | Reduced waste, lower energy consumption, and use of less hazardous materials. |
| Environmental Impact | Study of biodegradation pathways, development of biodegradable alternatives tzgroupusa.comunife.itnih.gov | Minimized persistence in the environment and reduced ecotoxicity. |
| Applications | Use as corrosion and scale inhibitors in water treatment tzgroupusa.comcymitquimica.com | Improved resource and energy efficiency in industrial processes. |
Q & A
Q. What are the key experimental considerations for synthesizing self-assembled monolayers (SAMs) of dodecylphosphonic acid on metal substrates?
SAMs of DDPA are typically formed by immersing substrates (e.g., aluminum, gold) in dilute solutions of DDPA in organic solvents like ethanol or toluene. Critical parameters include substrate pre-treatment (e.g., oxygen plasma cleaning to remove oxides), solution concentration (0.1–1 mM), and immersion time (1–24 hours) to ensure monolayer uniformity . Post-synthesis characterization via contact angle measurements and X-ray photoelectron spectroscopy (XPS) is essential to confirm SAM quality and surface hydrophobicity .
Q. How can DDPA act as a catalyst in multicomponent organic reactions, and what are the optimal reaction conditions?
DDPA functions as a Brønsted acid catalyst in reactions like the Biginelli condensation (synthesis of dihydropyrimidinones) and Friedlander quinoline synthesis. Optimal conditions include solvent-free systems, temperatures of 80–100°C, and catalyst loadings of 2–5 mol%. Reaction efficiency is attributed to DDPA’s amphiphilic nature, which stabilizes intermediates via hydrophobic interactions .
Q. What analytical methods are most effective for characterizing DDPA-modified surfaces?
- XPS : Confirms chemical bonding (e.g., Al–O–P bonds on aluminum substrates) .
- Atomic Force Microscopy (AFM) : Measures monolayer thickness (typically 1.5–2 nm for DDPA SAMs) .
- Contact Angle Goniometry : Quantifies hydrophobicity (contact angles >150° indicate superhydrophobic surfaces) .
- Infrared Reflection-Absorption Spectroscopy (IRRAS) : Identifies alkyl chain packing density and orientation .
Advanced Research Questions
Q. How do structural variations in DDPA (e.g., fluorination) impact its adsorption behavior at environmental interfaces?
Fluorinated DDPA (e.g., F21-DDPA) exhibits stronger adsorption at aqueous interfaces due to fluorocarbon chain hydrophobicity and reduced steric hindrance. Vibrational sum-frequency (VSF) spectroscopy reveals that F21-DDPA forms densely packed monolayers at river water surfaces, with surface concentrations 3–5× higher than non-fluorinated analogs. This has implications for PFAS pollution studies .
Q. What mechanisms explain contradictory reports on DDPA’s catalytic efficiency in solvent-free vs. solvent-based systems?
Discrepancies arise from competing intermolecular interactions:
- In solvent-free conditions, DDPA’s alkyl chains enhance reactant proximity via hydrophobic aggregation, accelerating reaction kinetics .
- In polar solvents (e.g., water), solvation of the phosphonic acid headgroup reduces catalytic activity. Controlled experiments with varying solvent polarity (e.g., water/ethanol mixtures) can resolve these effects .
Q. How can DDPA-functionalized nanoparticles improve tribological properties in bio-lubricants?
DDPA-modified MXene (Ti3C2Tx) nanoparticles reduce friction coefficients by 40–60% in palm oil-based lubricants. The phosphonic acid groups anchor nanoparticles to metal surfaces, while alkyl chains minimize wear via boundary lubrication. Tribological testing under high-load conditions (e.g., 4-ball wear tests) validates this mechanism .
Q. What are the challenges in achieving long-term stability of DDPA-based SAMs under oxidative or humid environments?
SAM degradation occurs via hydrolysis of metal–phosphonate bonds (e.g., Al–O–P in acidic/alkaline conditions) or oxidation of alkyl chains. Accelerated aging studies (e.g., exposure to UV/O3 or humidity chambers) combined with electrochemical impedance spectroscopy (EIS) reveal that SAMs with higher chain packing density (achieved via thermal annealing) exhibit 2–3× longer stability .
Methodological Guidance for Data Interpretation
Q. How to resolve inconsistencies in SAM thickness measurements between AFM and ellipsometry?
AFM may overestimate thickness due to tip convolution effects, while ellipsometry assumes idealized refractive indices. Cross-validate using grazing-incidence small-angle X-ray scattering (GISAXS) for sub-nm resolution. For DDPA SAMs on gold, GISAXS typically reports 1.8 ± 0.2 nm, aligning with theoretical chain length calculations .
Q. What statistical approaches are recommended for analyzing catalytic activity in DDPA-mediated reactions?
Use response surface methodology (RSM) to optimize variables (catalyst loading, temperature, solvent ratio). For example, a central composite design for Biginelli reactions identified temperature (85°C) and 3 mol% DDPA as optimal, with ANOVA confirming model significance (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
